Product packaging for Boc-PEG1-Boc(Cat. No.:)

Boc-PEG1-Boc

Cat. No.: B11842066
M. Wt: 290.35 g/mol
InChI Key: KARMFIRKTDHMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-PEG1-Boc is a useful research compound. Its molecular formula is C14H26O6 and its molecular weight is 290.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O6 B11842066 Boc-PEG1-Boc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate

InChI

InChI=1S/C14H26O6/c1-13(2,3)19-11(15)9-17-7-8-18-10-12(16)20-14(4,5)6/h7-10H2,1-6H3

InChI Key

KARMFIRKTDHMGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Boc-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Boc-PEG1-Boc, a bifunctional linker molecule. Given that "this compound" is not a standardized chemical name with a single defined structure, this guide will focus on the most logical and common interpretation: a short-chain polyethylene glycol (PEG) diamine where both amino functionalities are protected by a tert-butyloxycarbonyl (Boc) group.

For the purpose of this guide, the "PEG1" moiety will be defined as the simplest C2 diamine linker, ethylenediamine. Therefore, this compound corresponds to 1,2-bis(tert-butoxycarbonylamino)ethane . This symmetrically protected diamine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, linkers for antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The Boc protecting groups offer stability under a range of conditions and can be readily removed under acidic conditions to liberate the primary amines for subsequent conjugation.

Core Structure and Nomenclature

The fundamental structure of this compound, or 1,2-bis(Boc-amino)ethane, consists of a central ethylenediamine core. Each of the two primary amine groups is covalently bonded to a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is an essential feature, rendering the otherwise reactive amines inert to many chemical transformations, thus allowing for selective modifications at other parts of a molecule.

The structure can be visualized as follows:

Caption: Chemical structure of this compound (1,2-bis(tert-butoxycarbonylamino)ethane).

Physicochemical Properties

Quantitative data for the specific this compound (1,2-bis(Boc-amino)ethane) molecule is summarized below. These properties are crucial for understanding its behavior in various solvents and reaction conditions.

PropertyValueReference
Molecular Formula C₁₂H₂₄N₂O₄-
Molecular Weight 260.33 g/mol -
Appearance White to off-white solidGeneral Observation
Melting Point 124-126 °CVaries by purity
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Insoluble in water.General chemical knowledge
Boiling Point Not available (decomposes)-

Experimental Protocols

The synthesis of this compound (1,2-bis(Boc-amino)ethane) is typically achieved through the reaction of ethylenediamine with two equivalents of a Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O). Careful control of stoichiometry and reaction conditions is necessary to favor the di-protected product over the mono-protected species.

Synthesis of 1,2-bis(tert-butoxycarbonylamino)ethane

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) in anhydrous DCM.

  • Add the Boc₂O solution dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 1,2-bis(tert-butoxycarbonylamino)ethane.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start: Reagents (Ethylenediamine, Boc₂O, DCM) dissolve_amine Dissolve Ethylenediamine in DCM start->dissolve_amine prepare_boc Prepare Boc₂O solution in DCM start->prepare_boc cool Cool to 0°C dissolve_amine->cool add_boc Slow, dropwise addition of Boc₂O solution cool->add_boc prepare_boc->add_boc react Stir at room temperature (12-16h) add_boc->react monitor Monitor reaction (TLC/LC-MS) react->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction complete workup Aqueous Workup (Separation, Washing) quench->workup dry Dry organic layer (MgSO₄/Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify end Final Product: This compound purify->end

Caption: General workflow for the synthesis and purification of this compound.

This guide provides foundational information for researchers and professionals working with Boc-protected linkers. The provided synthesis protocol is a general method and may require optimization based on specific laboratory conditions and desired purity.

References

An In-depth Technical Guide to the Chemical Properties of Boc-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of di-tert-butoxycarbonyl-poly(ethylene glycol) (Boc-PEG1-Boc), a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, systematically named di-tert-butyl N,N'-(oxybis(ethane-2,1-diyl))dicarbamate, is a valuable chemical tool in biomedical research. Its structure features a central hydrophilic single polyethylene glycol (PEG) unit flanked by two terminal amine functionalities protected by tert-butoxycarbonyl (Boc) groups. This arrangement provides a defined spacer with modifiable termini, making it a versatile building block for conjugating diverse molecular entities. The presence of the PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates, while the acid-labile Boc protecting groups allow for selective and straightforward deprotection to reveal reactive primary amines for subsequent coupling reactions.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. These values are extrapolated from its close structural analog, Boc-NH-PEG2-NH-Boc, and monofunctional Boc-PEG1 derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Systematic Name di-tert-butyl N,N'-(oxybis(ethane-2,1-diyl))dicarbamate
Synonyms Boc-NH-PEG1-NH-Boc, 1,2-Bis(Boc-amino)-2-oxaethane
Molecular Formula C₁₄H₂₈N₂O₅
Molecular Weight 304.38 g/mol
Appearance White to off-white solid or viscous liquid
Purity Typically ≥95%
Storage Conditions -20°C, desiccated
Solubility

This compound is expected to exhibit good solubility in a range of common organic solvents due to its chemical structure. The central ether linkage and the carbamate groups contribute to its polarity.

Table 2: Solubility Profile of this compound

SolventSolubility
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
WaterSparingly soluble to soluble
MethanolSoluble
Ethyl AcetateSoluble
Stability and Reactivity

The stability of this compound is primarily dictated by the acid-labile nature of the Boc protecting groups.

  • Acid Stability: The Boc groups are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding primary amine salt and release isobutylene and carbon dioxide. This selective deprotection is a cornerstone of its utility in multi-step synthesis.[1]

  • Base Stability: The molecule is generally stable to basic conditions, allowing for orthogonal protection strategies with base-labile protecting groups like Fmoc.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Storage at -20°C is recommended for long-term stability.[1]

  • Reactivity of Deprotected Form: Upon removal of the Boc groups, the resulting diamine is a reactive nucleophile that can readily participate in reactions with electrophiles such as activated esters (e.g., NHS esters), isocyanates, and aldehydes (via reductive amination) to form stable amide, urea, or amine linkages, respectively.

Experimental Protocols

The following sections detail standardized procedures for the characterization and manipulation of this compound.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting groups to yield the free diamine.

cluster_0 Boc Deprotection Workflow Start Start Dissolve Dissolve this compound in DCM Start->Dissolve Add_TFA Add TFA (e.g., 20-50% v/v) at 0°C Dissolve->Add_TFA React Stir at room temperature (1-2 hours) Add_TFA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Evaporate Concentrate under reduced pressure Monitor->Evaporate End End Evaporate->End cluster_1 HPLC Analysis Workflow Sample Sample Preparation (in Mobile Phase A/B) Injection Inject onto C18 Column Sample->Injection Elution Gradient Elution (Water/Acetonitrile with 0.1% TFA) Injection->Elution Detection UV Detection (e.g., 214 nm) Elution->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis Boc_PEG1_Boc This compound Deprotection Boc Deprotection Boc_PEG1_Boc->Deprotection Diamine_Linker H2N-PEG1-NH2 Linker Deprotection->Diamine_Linker PROTAC_Synthesis PROTAC Synthesis Diamine_Linker->PROTAC_Synthesis Bioconjugation Bioconjugation Diamine_Linker->Bioconjugation Surface_Modification Surface Modification Diamine_Linker->Surface_Modification

References

An In-depth Technical Guide to Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Boc-protected polyethylene glycol (PEG) linkers, focusing on their molecular characteristics, applications in research and drug development, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, bioconjugation, and drug delivery.

Introduction to Boc-PEG Linkers

Boc-protected PEG linkers are a class of chemical tools essential for the synthesis of complex biomolecules and drug conjugates.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a common and reliable protecting group for amines, preventing unwanted side reactions during chemical synthesis.[3] This protecting group can be readily removed under mild acidic conditions, revealing a reactive amine for subsequent conjugation.[2][3]

The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugates, improves pharmacokinetic properties, and can reduce the immunogenicity of the conjugated molecule. These properties make Boc-PEG linkers highly valuable in the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

While the term "Boc-PEG1-Boc" might intuitively suggest a PEG linker with a single ethylene glycol unit protected by Boc groups at both termini, the more precisely named and commercially available analogs often specify the nature of the linkage (e.g., amide). For the purpose of this guide, we will consider closely related and well-characterized structures. A conceptually similar, widely used compound is Boc-NH-PEG2-NH-Boc, which features a two-unit PEG chain.

Physicochemical Properties of Boc-PEG Derivatives

The molecular weight and formula are critical parameters for any chemical entity. The table below summarizes these properties for several common Boc-protected PEG1 and related derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Boc-NH-PEG1-NH2C9H20N2O3204.27
N-Boc-PEG1-bromideC9H18BrNO3268.2
t-Boc-N-amido-PEG1-acidC10H19NO5233.26
Boc-NH-PEG2-NH-BocC16H32N2O6348.44

Applications in Drug Development and Research

Boc-protected PEG linkers are instrumental in several advanced therapeutic and research applications:

  • Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer improves the solubility and stability of the ADC, and the cleavable nature of certain linkers allows for controlled drug release at the target site.

  • PROTACs: In the development of PROTACs, these linkers connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Peptide and Protein Modification: PEGylation, facilitated by these linkers, can extend the in-vivo circulation half-life of therapeutic peptides and proteins by reducing renal clearance and enzymatic degradation.

  • Bioconjugation: The ability to deprotect the Boc group to reveal a reactive amine allows for the sequential and controlled conjugation of different molecules, which is crucial for creating well-defined bioconjugates.

Experimental Protocols

A critical step in the utilization of Boc-PEG linkers is the deprotection of the Boc group to expose the primary amine for subsequent reactions.

This protocol describes a general and widely used method for the removal of the Boc protecting group.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • For neutralization (optional, if the free amine is required instead of the TFA salt), dissolve the residue in DCM and carefully wash the organic layer with a saturated NaHCO₃ solution. Caution: This will cause CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate alongside the starting material. The deprotected product (free amine) is more polar and will have a lower Retention Factor (Rf) value than the Boc-protected starting material. The spots can be visualized using a ninhydrin stain, which is specific for primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct monitoring of the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involving Boc-protected PEG linkers.

G cluster_workflow Bioconjugation Workflow start Start with Boc-NH-PEG-X react1 React functional group 'X' with Molecule A start->react1 deprotect Boc Deprotection (e.g., using TFA) react1->deprotect react2 React exposed amine with Molecule B deprotect->react2 final Final Conjugate: A-X-PEG-NH-B react2->final G cluster_deprotection Boc Deprotection Mechanism boc_peg Boc-NH-PEG-R protonation Protonation of Boc group boc_peg->protonation + H+ (from TFA) tfa Trifluoroacetic Acid (TFA) cleavage Cleavage of tert-butyl cation protonation->cleavage amine_salt Deprotected Amine (TFA Salt) H3N+-PEG-R cleavage->amine_salt isobutylene Isobutylene cleavage->isobutylene releases co2 Carbon Dioxide cleavage->co2 releases

References

The Unseen Architect: A Technical Guide to the PEG1 Spacer in Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the design of bifunctional linkers is a critical determinant of success. These molecular bridges, which connect a targeting moiety to an effector molecule in constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are far more than passive tethers. While longer polyethylene glycol (PEG) chains are often employed to enhance solubility and optimize pharmacokinetics, the shortest of these, the single ethylene glycol unit (PEG1), offers a unique set of properties that can be strategically leveraged. This in-depth technical guide explores the multifaceted functions of the PEG1 spacer, providing a comprehensive resource for its application in drug development.

Core Concepts: The Strategic Role of a Minimalist Spacer

The incorporation of a PEG1 spacer, consisting of a single ethylene glycol unit, into a bifunctional linker imparts a subtle yet significant modulation of the molecule's physicochemical and biological properties. While not providing the pronounced hydrophilicity of its longer-chain counterparts, the PEG1 spacer serves several key functions:

  • Minimalist Hydrophilicity: The single ether oxygen in the PEG1 unit provides a modest increase in hydrophilicity compared to a purely aliphatic linker, which can be sufficient to improve the solubility of some hydrophobic payloads without significantly increasing the overall molecular weight.[1]

  • Conformational Constraint and Rigidity: In the context of PROTACs, where the formation of a stable ternary complex between the target protein and an E3 ligase is paramount, a shorter linker like PEG1 can reduce the entropic penalty of complex formation by limiting conformational flexibility.[2][3] This can lead to more favorable binding energies and more potent protein degradation.

  • Precise Spatial Control: The defined and minimal length of the PEG1 spacer provides precise control over the distance between the two ends of the bifunctional molecule. This is crucial for optimizing the geometry of the ternary complex in PROTACs and for ensuring proper drug release in ADCs.[3]

  • Enhanced Stability: In certain contexts, a shorter linker can lead to increased stability of the bifunctional molecule. By keeping the payload in closer proximity to the antibody in an ADC, for example, it can be shielded from premature enzymatic cleavage in the plasma.[4]

Data Presentation: Quantitative Insights into PEG1 Function

The decision to incorporate a PEG1 spacer is often driven by a balance of competing factors. The following tables summarize available quantitative data to facilitate a direct comparison with other linker types.

Linker TypePropertyValueSpeciesAssayReference
PEG1 ADC Stability <5% free payload after 72hMousePlasma Stability Assay
PEG4 ADC Stability 25% free payload after 72hMousePlasma Stability Assay

Table 1: Comparative Stability of ADCs with PEG1 and PEG4 Spacers in Mouse Plasma. This data highlights the potential for a shorter PEG spacer to enhance the stability of an ADC, leading to less premature release of the cytotoxic payload.

Linker Length (atoms)PROTAC Efficacy (DC50)PROTAC Efficacy (Dmax)Target ProteinE3 LigaseReference
0 (no spacer)>5 µM<20%BRD4CRBN
~4 (PEG1) <0.5 µM >80% BRD4 CRBN
~7 (PEG2)>5 µM<40%BRD4CRBN
~13 (PEG4)<0.5 µM>80%BRD4CRBN

Table 2: Impact of Linker Length on PROTAC Efficacy for BRD4 Degradation. This table illustrates that for certain target and E3 ligase pairs, a very short linker, such as one incorporating a PEG1 unit, can be highly effective, while a slightly longer linker (PEG2) can be detrimental to degradation. This underscores the non-linear relationship between linker length and PROTAC efficacy.

Experimental Protocols: Methodologies for Characterization

The following are detailed protocols for key experiments to synthesize and evaluate bifunctional linkers containing a PEG1 spacer.

Synthesis of a Maleimide-PEG1-NHS Ester Bifunctional Linker

This protocol describes a general method for the synthesis of a heterobifunctional linker with a maleimide group for conjugation to a thiol (e.g., on a reduced antibody) and an NHS ester for reaction with an amine (e.g., on a payload or targeting ligand).

Materials:

  • N-(2-Aminoethyl)maleimide trifluoroacetate salt

  • Mono-N-Boc-ethylenediamine

  • Succinimidyl (2-(2-(tert-butoxycarbonylamino)ethoxy)acetoxy)acetate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Boc-PEG1-acid: Dissolve mono-N-Boc-ethylenediamine in DCM and cool to 0°C. Add succinimidyl (2-(2-(tert-butoxycarbonylamino)ethoxy)acetoxy)acetate and TEA, and stir at room temperature overnight. After reaction completion, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain Boc-PEG1-acid.

  • Step 2: Activation of Boc-PEG1-acid to NHS ester: Dissolve the Boc-PEG1-acid in DMF and add DSC and pyridine. Stir the reaction at room temperature for 4 hours. The product, Boc-PEG1-NHS ester, is typically used in the next step without further purification.

  • Step 3: Coupling with Maleimide: Dissolve N-(2-Aminoethyl)maleimide trifluoroacetate salt in DMF and add TEA. To this solution, add the crude Boc-PEG1-NHS ester from the previous step. Stir the reaction at room temperature overnight.

  • Step 4: Deprotection and Final Product: Remove the Boc protecting group by treating the reaction mixture with TFA in DCM. After deprotection is complete, concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to yield the Maleimide-PEG1-NHS ester.

Western Blot for Quantification of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the function of bifunctional linkers.

PROTAC_Mechanism cluster_Cell Cell cluster_Ternary Ternary Complex Formation PROTAC PROTAC (with PEG1 linker) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ubiquitin Ubiquitin Poly_Ub_Target Polyubiquitinated Target Protein Ubiquitin->Poly_Ub_Target Ubiquitination Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action with a PEG1 Linker.

ADC_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_Evaluation ADC Evaluation Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Linker_Payload Maleimide-PEG1-Payload Synthesis Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HIC, MS) Purification->Characterization Plasma_Stability In Vitro Plasma Stability Characterization->Plasma_Stability Cell_Viability In Vitro Cytotoxicity Assay Characterization->Cell_Viability In_Vivo_Efficacy In Vivo Tumor Xenograft Model Cell_Viability->In_Vivo_Efficacy

Caption: Experimental Workflow for ADC Synthesis and Evaluation.

Conclusion

The PEG1 spacer, though the smallest of the PEG linker family, is a powerful tool in the design of bifunctional linkers for targeted therapeutics. Its ability to provide minimal hydrophilicity, precise spatial control, and conformational rigidity can be leveraged to enhance the stability and potency of ADCs and PROTACs. The choice of a PEG1 spacer should be a deliberate one, based on a thorough understanding of the specific requirements of the therapeutic modality and the target biology. Through careful design and empirical validation, the minimalist PEG1 spacer can play a maximal role in the development of next-generation targeted therapies.

References

An In-Depth Technical Guide to the Solubility and Stability of Boc-PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of tert-butyloxycarbonyl (Boc)-Polyethylene Glycol (PEG) conjugated compounds. Understanding these properties is critical for the successful design, synthesis, purification, and formulation of PEGylated molecules in various applications, particularly in drug delivery and bioconjugation.

Introduction to Boc-PEGylated Compounds

Boc-PEGylated compounds are molecules that incorporate a polyethylene glycol (PEG) spacer and are terminated or functionalized with a Boc-protected amine. The PEG moiety is renowned for its ability to enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules, such as proteins, peptides, and small drugs.[1][][3] The Boc group serves as a crucial protecting group for primary or secondary amines, which can be selectively removed under acidic conditions to allow for subsequent conjugation or modification.[4][5] This combination of a solubilizing polymer and a versatile protecting group makes Boc-PEG linkers invaluable tools in the development of complex bioconjugates and drug delivery systems.

Solubility Characteristics

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The introduction of a PEG chain generally increases the hydrophilicity and, consequently, the aqueous solubility of a molecule. Boc-PEGylated compounds exhibit solubility in a range of solvents, a characteristic largely dictated by the length of the PEG chain and the nature of the conjugated molecule.

Qualitative Solubility Profile

Generally, Boc-PEGylated compounds demonstrate good solubility in water and a variety of common organic solvents. This amphiphilic nature is due to the hydrophilic PEG backbone and the more hydrophobic Boc group and the conjugated molecule.

Table 1: Qualitative Solubility of Representative Boc-PEGylated Compounds

Compound TypeWaterDichloromethane (DCM)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Alcohols (e.g., Methanol)TolueneEther
Boc-NH-PEG-COOHSolubleSolubleSolubleSolubleLess SolubleLess SolubleNot Soluble
t-Boc-N-amido-PEG8-acidSolubleSolubleSolubleSolubleSoluble--

Data compiled from product datasheets.

Factors Influencing Solubility

Several factors can influence the solubility of Boc-PEGylated compounds:

  • PEG Chain Length: Longer PEG chains generally lead to increased aqueous solubility. However, with increasing molecular weight, the solubility in some organic solvents may decrease.

  • Nature of the Conjugated Molecule: The intrinsic solubility of the molecule conjugated to the Boc-PEG linker will significantly impact the overall solubility of the conjugate.

  • End Groups: The nature of the functional groups at the termini of the PEG chain can affect solubility.

  • Temperature: Solubility is temperature-dependent, although this relationship can be complex for polymers in different solvents.

  • pH (for ionizable groups): The solubility of Boc-PEGylated compounds with acidic or basic functionalities will be pH-dependent.

Stability Characteristics

The stability of Boc-PEGylated compounds is primarily concerned with the integrity of the Boc protecting group and the PEG backbone under various conditions, including pH, temperature, and in the presence of enzymes.

Chemical Stability: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is known for its stability under a wide range of conditions, except for strong acids. It is generally stable to bases and most nucleophiles.

The primary route of Boc group cleavage is through acid-catalyzed hydrolysis. This reaction is fundamental to the utility of Boc-PEG linkers, as it allows for the selective deprotection of the amine for subsequent reactions.

Common acidic reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA): Typically used in dichloromethane (DCM).

  • Hydrochloric acid (HCl): Often used in solvents like methanol or dioxane.

The kinetics of Boc deprotection have been shown to exhibit a second-order dependence on the concentration of strong acids like HCl. This implies that the reaction rate is highly sensitive to the acid concentration.

Table 2: General Conditions for Boc Deprotection

ParameterCondition
Acid Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM), Methanol, Dioxane
Temperature Room Temperature
Reaction Time Typically 30 minutes to a few hours

Note: Optimal conditions should be determined empirically for each specific compound.

The Boc group is generally stable under basic conditions and in the presence of most nucleophiles, which allows for orthogonal protection strategies in multi-step syntheses.

Thermal Stability

The thermal stability of Boc-PEGylated compounds is important for storage and handling. The PEG polymer itself is relatively stable to heat. The thermal stability of the Boc group is also generally good at moderate temperatures. However, at elevated temperatures, thermolytic deprotection can occur. The overall thermal stability of a Boc-PEGylated conjugate will also depend on the thermal lability of the attached molecule. Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability by measuring changes in heat flow as a function of temperature.

Enzymatic Stability

The PEG backbone is generally considered to be resistant to enzymatic degradation, which contributes to the prolonged in vivo circulation time of PEGylated therapeutics. However, the stability of the linker region and the conjugated molecule to enzymatic cleavage is a critical consideration, especially in drug delivery applications where controlled release at a target site is desired. The susceptibility to enzymatic degradation is highly dependent on the specific chemical bonds present in the linker and the nature of the conjugated molecule.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a Boc-PEGylated compound in an aqueous buffer.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the Boc-PEGylated compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully withdraw a known aliquot of the clear supernatant. Dilute the sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy if the compound has a suitable chromophore.

  • Calculation: Calculate the solubility in units such as mg/mL or µM.

G A Add excess compound to buffer B Agitate to reach equilibrium (24-48h) A->B Incubate C Separate solid and liquid phases B->C Centrifuge/Filter D Quantify concentration of supernatant C->D HPLC/LC-MS/UV-Vis E Calculate Solubility D->E

Workflow for determining aqueous solubility.

Assessment of pH-Dependent Stability (Hydrolytic Stability)

This protocol describes a method to evaluate the stability of the Boc group at different pH values.

Methodology:

  • Sample Preparation: Prepare solutions of the Boc-PEGylated compound at a known concentration in a series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7.4, and 9).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each buffered solution.

  • Quenching (if necessary): Immediately neutralize the acidic or basic samples to stop further degradation before analysis.

  • Analysis: Analyze the samples using a suitable analytical technique (e.g., HPLC or LC-MS) to quantify the amount of the intact Boc-PEGylated compound remaining and to identify any degradation products (e.g., the deprotected amine).

  • Data Analysis: Plot the percentage of the intact compound remaining versus time for each pH condition. Determine the degradation rate constant and half-life (t½) at each pH.

G cluster_0 Sample Preparation cluster_1 Stability Study cluster_2 Analysis cluster_3 Data Interpretation A Dissolve Boc-PEGylated compound in buffers of varying pH B Incubate at constant temperature A->B C Withdraw aliquots at defined time points B->C D Quench reaction (if needed) C->D E Quantify intact compound (HPLC/LC-MS) D->E F Plot % intact compound vs. time E->F G Calculate degradation rate and half-life F->G

Workflow for assessing pH-dependent stability.

Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for assessing the thermal stability of a Boc-PEGylated compound.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-20 mg) into a DSC pan. Crimp the pan to seal it. Prepare a reference pan (usually empty or containing the solvent for solutions).

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min).

  • Data Acquisition: Run the DSC experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endothermic peak), crystallization (exothermic peak), and decomposition (often a broad endotherm or exotherm). The onset temperature of decomposition can be used as an indicator of thermal stability.

Assessment of Enzymatic Stability

This protocol outlines a general method for evaluating the stability of a Boc-PEGylated compound in the presence of a specific enzyme.

Methodology:

  • Reaction Setup: Prepare a solution of the Boc-PEGylated compound in a buffer optimal for the activity of the chosen enzyme (e.g., a protease). Add the enzyme to the solution at a specified concentration. A control sample without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

  • Time-Point Sampling: At various time points, withdraw aliquots from the reaction mixture.

  • Enzyme Inactivation: Immediately stop the enzymatic reaction in the aliquots, for example, by adding a specific inhibitor, denaturing the enzyme with acid or heat, or by rapid freezing.

  • Analysis: Analyze the samples by a suitable method (e.g., HPLC, LC-MS, or SDS-PAGE for protein conjugates) to quantify the amount of the intact compound and identify any degradation products.

  • Data Analysis: Compare the degradation of the compound in the presence and absence of the enzyme to determine its enzymatic lability.

Conclusion

The solubility and stability of Boc-PEGylated compounds are critical parameters that govern their utility in research and development. The PEG component generally imparts favorable solubility in aqueous and organic media, while the Boc group provides a stable yet readily cleavable protecting group for amines. A thorough characterization of these properties using systematic experimental approaches is essential for the successful application of these versatile molecules in areas such as drug delivery, bioconjugation, and materials science. The protocols and information provided in this guide offer a framework for researchers to assess and understand the core characteristics of their Boc-PEGylated compounds.

References

A Comprehensive Technical Guide to the Storage, Shelf Life, and Stability of Boc-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optimal storage conditions, expected shelf life, and stability characteristics of Boc-PEG1-Boc (1,2-Bis(tert-butoxycarbonylamino)ethane). This information is critical for ensuring the integrity and performance of this reagent in research and drug development applications. The data and recommendations presented herein are synthesized from publicly available information on closely related Boc-protected polyethylene glycol (PEG) derivatives.

Recommended Storage Conditions and Handling

Proper storage and handling are paramount to preserving the chemical integrity of this compound. The primary factors influencing its stability are temperature, moisture, and light.

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature (Long-term) -20°CMinimizes degradation by slowing down chemical and physical processes.
Temperature (Short-term) 2-8°CAcceptable for brief periods, such as during experimental setup.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation of the PEG backbone.
Moisture Store in a tightly sealed container in a dry environment.The Boc protecting group is susceptible to hydrolysis under acidic conditions, and the PEG backbone is hygroscopic.
Light Protect from light.Although not explicitly stated for this specific molecule, it is good practice for complex organic molecules to prevent potential photo-degradation.

Handling Recommendations:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use in a clean, dry environment.

  • For solutions, use anhydrous solvents and store at -20°C or -80°C for extended stability.[1][2]

Shelf Life and Stability

Table 2: Estimated Shelf Life of this compound (Pure, Solid Form)

Storage TemperatureEstimated Shelf LifeBasis of Estimation
-20°C2 - 3 yearsBased on the Certificate of Analysis for Boc-NH-PEG1-CH2COOH, which indicates a shelf life of 3 years at -20°C.[1]
4°CUp to 2 yearsBased on the Certificate of Analysis for Boc-NH-PEG1-CH2COOH, which indicates a shelf life of 2 years at 4°C.[1]

For this compound dissolved in a solvent, the shelf life is generally shorter. For instance, solutions of related compounds are recommended for use within 1 to 6 months when stored at -20°C or -80°C.[1]

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting groups and the potential for degradation of the polyethylene glycol (PEG) backbone.

Stability of the Boc Protecting Group

The Boc group is a widely used amine protecting group known for its stability under a range of conditions, yet its selective removal is straightforward.

  • Acid Lability: The Boc group is readily cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine. Even milder acidic conditions can lead to slow hydrolysis over time. Therefore, it is crucial to avoid acidic environments during storage and handling.

  • Base Stability: The Boc group is generally stable to basic conditions and most nucleophiles.

  • Thermal Stability: The Boc group is thermally stable at typical laboratory temperatures.

Figure 1: Acid-catalyzed deprotection pathway of the Boc group.
Degradation of the PEG Backbone

The polyethylene glycol (PEG) component of the molecule is susceptible to oxidative degradation. This process can be initiated by heat, light, and the presence of oxygen and transition metal ions.

The primary degradation pathway involves the formation of hydroperoxides, which can then decompose to form various byproducts, including aldehydes, ketones, and carboxylic acids. This can lead to a decrease in the pH of the material over time.

PEG_Degradation PEG_Backbone PEG Backbone (-CH2-CH2-O-) Radical_Formation Alkoxy Radical Formation PEG_Backbone->Radical_Formation Initiators (Heat, Light, O2) Hydroperoxide Hydroperoxide Formation Radical_Formation->Hydroperoxide + O2, + H• Decomposition Decomposition Hydroperoxide->Decomposition Byproducts Aldehydes, Ketones, Carboxylic Acids Decomposition->Byproducts Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., ACN, DCM) Sample->Dissolve HPLC HPLC Analysis (Purity Assessment) Dissolve->HPLC NMR NMR Spectroscopy (Structural Confirmation) Dissolve->NMR MS Mass Spectrometry (MW Confirmation) Dissolve->MS Purity_Data Purity (%) HPLC->Purity_Data Structure_Data Structural Integrity NMR->Structure_Data MW_Data Molecular Weight MS->MW_Data Conclusion Accept/Reject Batch Purity_Data->Conclusion Structure_Data->Conclusion MW_Data->Conclusion

References

An In-depth Technical Guide to the Core Principles of Utilizing Boc-Protected Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of protecting groups is a cornerstone of modern bioconjugation, enabling precise control over the assembly of complex biomolecular architectures. Among these, the tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the design and application of linkers, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of Boc-protected linkers in bioconjugation.

The Fundamental Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group widely employed in organic synthesis, most notably in peptide chemistry.[1] Its primary function in the context of heterobifunctional linkers is to temporarily mask a primary or secondary amine, thereby preventing it from participating in undesired reactions during the initial stages of a multi-step conjugation strategy.[1][2] This controlled reactivity is paramount for achieving homogenous and well-defined bioconjugates.[2]

The core advantages conferred by the Boc group include:

  • Controlled Reactivity and Stepwise Synthesis: The Boc group ensures the amine terminus of the linker remains inert while another reactive moiety, such as a carboxylic acid or a thiol-reactive group, is utilized for the initial conjugation step.[1] This allows for a sequential and controlled approach to building complex molecules like ADCs.

  • Orthogonal Deprotection: The Boc group's lability under acidic conditions (e.g., using trifluoroacetic acid, TFA) allows for its selective removal without affecting other common protecting groups or the integrity of the biomolecule and its payload. This orthogonality is a key principle in modern synthetic chemistry.

  • Enhanced Stability and Handling: By converting a reactive amine into a less reactive carbamate, the Boc group can improve the overall stability and ease of handling of the linker molecule during synthesis and storage.

Common Classes of Boc-Protected Linkers

A diverse array of Boc-protected linkers have been developed to address the varied requirements of bioconjugation. These linkers can be broadly categorized based on their spacer and cleavable elements.

  • Boc-PEG Linkers: These linkers incorporate a polyethylene glycol (PEG) spacer between the two reactive ends. The PEG moiety enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules. A prominent example is Boc-amino-PEG3-SSPy , which features a Boc-protected amine, a PEG spacer, and a thiol-reactive pyridyl disulfide group.

  • Boc-Protected Linkers for Stable Conjugation: In applications where stable, non-cleavable linkages are desired, specific Boc-protected linkers are employed. For instance, Mal-Dap(Boc) DCHA is a self-stabilizing maleimide linker. After the initial reaction with a thiol, the linker is engineered to undergo rapid hydrolysis, converting the thiosuccinimide bond into a permanently stable form, thus preventing payload shedding in plasma.

  • Boc-Protected Amino Acid Linkers: In peptide synthesis for bioconjugation, Boc-protected amino acids serve as fundamental building blocks, enabling the construction of peptide-based linkers with specific cleavage sites for enzymes like cathepsins.

Mechanism of Action in Antibody-Drug Conjugate (ADC) Development

The utility of Boc-protected linkers is particularly evident in the synthesis of ADCs. The general workflow involves a sequential conjugation strategy that ensures the precise attachment of a potent cytotoxic payload to a targeting antibody.

The process can be summarized as follows:

  • Payload-Linker Synthesis: The Boc-protected linker is first reacted with the payload molecule. This often involves the deprotection of the Boc group to reveal the amine, which then forms a stable bond (e.g., an amide bond) with an activated payload.

  • Antibody Conjugation: The resulting payload-linker construct, now bearing a second reactive group (e.g., a pyridyl disulfide), is then conjugated to the antibody, typically at a free thiol group on a cysteine residue.

  • Intracellular Release (for cleavable linkers): Once the ADC binds to its target cell and is internalized, the cleavable element of the linker (e.g., a disulfide bond) is broken in the reducing intracellular environment, releasing the payload in its active form.

Quantitative Data on Boc-Protected Linkers in Bioconjugation

The efficiency of conjugation, the stability of the resulting bioconjugate, and the drug-to-antibody ratio (DAR) are critical parameters in the development of ADCs. The following tables summarize representative quantitative data for commonly used Boc-protected linkers.

Linker TypeBoc Deprotection YieldConjugation YieldReference
Boc-AEDI-OH>95% (with TFA)High (Prevents oligomerization)
Mal-Dap(Boc) ConjugatesHigh (TFA in DCM)Not specified
Boc-amino-PEG3-SSPyHigh (TFA in DCM)Dependent on reaction conditions

Table 1: Representative Yields in Boc-Linker Mediated Bioconjugation.

Linker ClassPlasma Half-life (t½)Key ObservationsReference
Hindered Disulfide (e.g., from Boc-AEDI-OH)> 50 hoursSteric hindrance enhances stability.
Self-stabilizing Maleimide (from Mal-Dap(Boc) DCHA)Significantly higher than conventional maleimidesRapid intramolecular hydrolysis prevents retro-Michael reaction.
PEGylated Disulfide (e.g., from Boc-amino-PEG3-SSPy)Expected to be > 50 hours (estimated)PEG shielding can potentially enhance stability.
Conventional Maleimide (e.g., SMCC)Lower stability due to reversible thiosuccinimide bondProne to deconjugation in plasma.

Table 2: Comparative Plasma Stability of Linkers. Note: The data presented are representative values and can vary significantly depending on the specific antibody, payload, and conjugation site.

Analytical MethodPrincipleInformation ObtainedReference
Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on hydrophobicity.Average DAR and distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.).
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)Separates light and heavy chains of the antibody after reduction.DAR, distribution of drug loading on light and heavy chains, and mass confirmation.
UV/Vis SpectroscopyCalculates average DAR based on the absorbance of the antibody and the conjugated drug.Average DAR.

Table 3: Common Methods for Drug-to-Antibody Ratio (DAR) Determination.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-protected linkers. The following are generalized protocols for key experimental steps.

Boc Deprotection of a Linker

This protocol describes the removal of the Boc protecting group from a linker such as Boc-amino-PEG3-SSPy to expose the primary amine.

Materials:

  • Boc-protected linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Conjugation of a Boc-Protected Linker to a Thiol-Containing Antibody

This protocol outlines the conjugation of a thiol-reactive Boc-protected linker (e.g., Boc-amino-PEG3-SSPy) to an antibody.

Materials:

  • Antibody

  • Reducing agent (e.g., TCEP or DTT)

  • Boc-amino-PEG3-SSPy

  • Reaction buffer (e.g., PBS with EDTA)

  • Desalting column

  • DMSO

Procedure:

  • Antibody Reduction (if necessary): Dissolve the antibody in the reaction buffer. Add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours to reduce disulfide bonds. Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction: Dissolve the Boc-amino-PEG3-SSPy in DMSO to prepare a stock solution. Add a 5-10 fold molar excess of the linker solution to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Determine the degree of labeling (linker-to-antibody ratio) using techniques such as UV-Vis spectroscopy and mass spectrometry.

In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of an ADC in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Incubate the purified ADC in plasma at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots and store them at -80°C to halt any reaction.

  • Sample Preparation for LC-MS/MS Analysis: Use immuno-capture (e.g., with Protein A beads) to isolate the ADC from the plasma. Wash the beads to remove non-specifically bound proteins.

  • Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time or analyze the supernatant for released payload.

  • Plot the percentage of intact ADC or the concentration of the released payload over time to determine the plasma half-life of the linker.

Visualizations of Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_0 Payload-Linker Synthesis cluster_1 ADC Synthesis Boc-Linker Boc-Linker Deprotection Deprotection Boc-Linker->Deprotection TFA Coupling Coupling Deprotection->Coupling Activated_Payload Activated_Payload Activated_Payload->Coupling Payload_Linker_Conjugate Payload_Linker_Conjugate Coupling->Payload_Linker_Conjugate Conjugation Conjugation Payload_Linker_Conjugate->Conjugation Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Reduced_Antibody Reduced_Antibody Reduction->Reduced_Antibody Reduced_Antibody->Conjugation Purification Purification Conjugation->Purification ADC ADC Purification->ADC

General workflow for ADC synthesis using a Boc-protected linker.

G ADC_in_circulation ADC in Circulation (Stable Linker) Target_Cell_Binding Binding to Target Cell Receptor ADC_in_circulation->Target_Cell_Binding Internalization Internalization (Endocytosis) Target_Cell_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload Release (e.g., Disulfide Cleavage) Lysosomal_Trafficking->Payload_Release Reducing Environment Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Mechanism of action for an ADC with a cleavable linker.

Logical relationship between Boc protection and deprotection.

Conclusion

Boc-protected linkers are indispensable tools in the field of bioconjugation, offering a robust strategy for the controlled and sequential synthesis of complex biomolecules. Their application in the development of ADCs has been particularly impactful, enabling the creation of more homogenous and stable therapeutics. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized experimental protocols and rigorous analytical characterization, is essential for harnessing the full potential of these versatile linkers in the advancement of targeted drug delivery.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Boc-PEG1-Boc" is not a standardized chemical identifier and does not correspond to a single, specific molecule. This guide synthesizes safety and handling information for a representative short-chain, bifunctional polyethylene glycol (PEG) linker with tert-butyloxycarbonyl (Boc) protected amine termini, such as tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamate . Researchers must consult the specific Safety Data Sheet (SDS) for the exact molecule they are using. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Boc-protected polyethylene glycol (PEG) linkers are integral tools in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) group is a widely used acid-labile protecting group for amines, allowing for sequential chemical modifications.[1][2] Its stability under neutral or basic conditions and ease of removal with mild acids make it highly versatile.[1][3] This guide provides a detailed overview of the safety and handling precautions necessary when working with a representative Boc-protected PEG linker, herein referred to as Boc-PEG1-NH-Boc.

Compound Properties and Identification

Due to the ambiguity of "this compound," the following table summarizes quantitative data for various structurally related, commercially available Boc-protected short-chain PEG linkers. Users must verify the properties of their specific compound.

PropertyValueCompound ExampleSource(s)
Molecular Formula C₁₄H₂₈N₂O₅Boc-NH-PEG1-NH-BocBroadPharm
Molecular Weight 304.38 g/mol Boc-NH-PEG1-NH-BocBroadPharm
Appearance White to off-white solid or viscous liquidGeneral observation for similar compounds[4]
Purity ≥95% to 98%t-Boc-N-amido-PEG1-amine
Storage Temperature -20°C is recommended for long-term storageMultiple sources
Solubility Soluble in Water, DMSO, DCM, DMFN-Boc-PEG1-bromide

Hazard Identification and Safety Precautions

While many suppliers do not classify these specific research chemicals as hazardous under standard regulations, the chemical, physical, and toxicological properties have often not been thoroughly investigated. Therefore, it is crucial to handle them with care, assuming they may be harmful.

Potential Hazards:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Hazards from Deprotection: The removal of the Boc group is typically performed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). These reagents are corrosive and require specific handling procedures. The deprotection reaction itself generates isobutylene gas and carbon dioxide, which can cause pressure buildup in a closed system.

Precautionary Statements (based on similar compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Workflows

General Safe Handling Protocol for Powdered Boc-PEG Linkers

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure safety shower and eyewash stations are accessible and operational.

    • Designate a specific area for handling the compound.

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE before handling the chemical:

      • Eye Protection: Wear tightly fitting safety goggles or a face shield.

      • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

      • Body Protection: Wear a laboratory coat. For larger quantities, consider a chemical-resistant apron.

  • Weighing and Aliquoting:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula to transfer the powder.

    • Weigh the compound in a tared container inside the fume hood.

    • Close the primary container tightly immediately after use.

  • Dissolution:

    • Add the solvent to the weighed compound slowly.

    • If necessary, gentle heating or sonication can be used to aid dissolution, as recommended for some PEG derivatives.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and spatulas.

    • Dispose of contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated chemical waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Safety Protocol for Boc Group Deprotection

This protocol highlights the key safety steps for removing the Boc protecting group using an acid like TFA.

  • Reagent Preparation (in a fume hood):

    • Dispense the required volume of TFA and a solvent like dichloromethane (DCM) into appropriate glassware. TFA is highly corrosive and volatile.

    • Prepare a separate basic solution (e.g., saturated sodium bicarbonate) for neutralization during the workup phase.

  • Reaction Setup:

    • Dissolve the Boc-protected PEG linker in the chosen solvent (e.g., DCM) in a round-bottom flask.

    • Add the acid (e.g., TFA) dropwise to the solution, preferably at 0°C to control any exothermic reaction.

    • Crucially, do not seal the reaction vessel tightly. The reaction evolves gas (isobutylene and CO₂), which can cause a dangerous pressure buildup. Use a loose-fitting cap or a drying tube.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once complete, carefully quench the reaction by slowly adding it to a cooled, stirred basic solution for neutralization. Perform this in the fume hood as gas evolution will occur.

    • Proceed with the standard aqueous workup and extraction procedures.

  • Waste Disposal:

    • Neutralize all acidic and basic aqueous waste before disposal.

    • Collect all organic waste containing halogenated solvents (like DCM) in a designated halogenated waste container.

Visualized Workflows and Pathways

The following diagrams illustrate key logical and chemical processes related to the safe handling and reaction of this compound.

G cluster_0 Preparation & Assessment cluster_1 Handling & Experimentation cluster_2 Cleanup & Disposal Receive Receive Inspect Inspect Receive->Inspect ReviewSDS Review SDS Inspect->ReviewSDS Store Store at -20°C ReviewSDS->Store DonPPE Don PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh React Perform Reaction Weigh->React Clean Clean Workspace React->Clean Segregate Segregate Waste Clean->Segregate Dispose Dispose via EHS Segregate->Dispose G start Boc-NH-R (Boc-Protected Amine) intermediate Carbamic Acid Intermediate start->intermediate + H⁺ acid {H⁺ | (e.g., TFA, HCl)} amine H₂N-R (Deprotected Amine) intermediate->amine gas1 {CO₂ | (Carbon Dioxide)} intermediate->gas1 gas2 {Isobutylene} intermediate->gas2 hazard HAZARD: Gas evolution can cause pressure buildup in closed systems! intermediate->hazard

References

The Strategic Application of Boc-PEG1-Boc in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of chemical biology and drug discovery, the rational design of molecular tools is paramount. Among these, bifunctional molecules capable of inducing proximity between proteins have emerged as a powerful therapeutic modality. This technical guide focuses on Boc-PEG1-Boc, a fundamental building block in the construction of such molecules, particularly Proteolysis Targeting Chimeras (PROTACs). We provide an in-depth analysis of its chemical properties, synthesis, and critical role as a short, flexible linker. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on the impact of linker length, and visual representations of key biological pathways and experimental workflows to aid researchers in the strategic design and synthesis of novel chemical biology probes and therapeutics.

Introduction to this compound: A Core Component in Linker Technology

This compound, chemically known as 1,2-bis(2-(tert-butoxycarbonylamino)ethoxy)ethane, is a symmetrically protected diamine featuring a single polyethylene glycol (PEG) unit. The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines are crucial for its utility, allowing for controlled, sequential deprotection and conjugation in multi-step syntheses.[1] The core PEG1 moiety, consisting of a short diethylene glycol unit, imparts desirable physicochemical properties to the molecules it connects.

The primary application of this compound and its analogs lies in their use as linkers in the synthesis of heterobifunctional molecules, most notably PROTACs.[2][3] PROTACs are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall solubility and cell permeability of the molecule.

Physicochemical Properties and Synthesis

The properties of this compound make it a versatile building block for chemical biology applications.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound and related short-chain PEG linkers.

PropertyBoc-NH-PEG1-NH-Boc
Molecular Formula C₁₄H₂₈N₂O₆
Molecular Weight 320.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, DMF, DMSO
Storage Conditions -20°C, under inert atmosphere

Data compiled from publicly available information from chemical suppliers.

Synthesis of this compound

While many functionalized PEG linkers are commercially available, a general procedure for the synthesis of this compound from its corresponding diamine is outlined below. This protocol is based on standard Boc protection of primary amines.

Reaction Scheme:

Experimental Protocol: Boc Protection of 1,2-Bis(2-aminoethoxy)ethane

  • Dissolution: Dissolve 1,2-bis(2-aminoethoxy)ethane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution and stir.

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (2.1 eq) portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Role in Chemical Biology: The PROTAC Linker

The linker is a critical component of a PROTAC, influencing its biological activity. The length, rigidity, and chemical composition of the linker directly impact the formation of a stable and productive ternary complex.

Mechanism of Action of PROTACs

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This catalytic process involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent recognition and degradation by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Transfers Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start This compound Deprotection1 Mono-Boc Deprotection (e.g., TFA/DCM) Start->Deprotection1 Coupling1 Amide Coupling with E3 Ligase Ligand-COOH (e.g., HATU, DIPEA) Deprotection1->Coupling1 Intermediate Boc-PEG1-E3 Ligand Coupling1->Intermediate Deprotection2 Second Boc Deprotection (e.g., TFA/DCM) Intermediate->Deprotection2 Coupling2 Amide Coupling with POI Ligand-COOH (e.g., HATU, DIPEA) Deprotection2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification BRD4_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds to RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes upregulates Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 targets Degradation->Cell_Proliferation inhibits ERa_Pathway Estrogen Estrogen ERa ERα Estrogen->ERa binds to Dimerization Dimerization & Nuclear Translocation ERa->Dimerization Degradation ERα Degradation ERa->Degradation ERE Estrogen Response Element (ERE) Dimerization->ERE binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation_Genes Proliferation Genes Gene_Transcription->Proliferation_Genes upregulates Tumor_Growth Tumor Growth Proliferation_Genes->Tumor_Growth ERa_PROTAC ERα PROTAC ERa_PROTAC->ERa targets Degradation->Tumor_Growth inhibits

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG1-COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a robust and effective method for the synthesis of peptides, particularly for complex and lengthy sequences. The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can improve a peptide's solubility, increase its hydrodynamic volume, prolong its circulation half-life, and reduce its immunogenicity.

This document provides detailed application notes and protocols for the use of a monofunctional Boc-protected PEG linker, specifically Boc-NH-PEG1-COOH, in Boc-SPPS. This reagent allows for the introduction of a short, hydrophilic PEG spacer at a specific position within a peptide sequence.

The Role of Boc-NH-PEG1-COOH in Peptide Synthesis

Boc-NH-PEG1-COOH is a heterobifunctional molecule featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a single ethylene glycol unit. In the context of Boc-SPPS, it is treated as a non-standard amino acid building block. The carboxylic acid end is activated and coupled to the free N-terminus of the growing peptide chain on the solid support. The Boc group on the other end is then deprotected in a subsequent step to allow for further chain elongation.

Key Advantages of Incorporating a PEG1 Spacer:
  • Enhanced Hydrophilicity: The PEG unit increases the overall water solubility of the final peptide.

  • Pharmacokinetic Modulation: Even a short PEG spacer can influence the peptide's metabolic stability and clearance rate.

  • Conformational Flexibility: The PEG linker can act as a flexible hinge, which may be beneficial for receptor binding or other molecular interactions.

  • Reduced Aggregation: The introduction of a hydrophilic spacer can help to disrupt intermolecular hydrogen bonding, thereby reducing the aggregation of hydrophobic peptide sequences during synthesis and purification.

Experimental Protocols

This section details the procedures for the incorporation of a Boc-NH-PEG1-COOH linker into a peptide sequence during manual Boc-SPPS. The protocols assume a starting peptide-resin with a free N-terminal amine.

Materials and Reagents
  • Peptide-resin (e.g., Merrifield, PAM, or MBHA resin with the peptide sequence assembled up to the point of PEG linker incorporation)

  • Boc-NH-PEG1-COOH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents:

    • N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

    • or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

    • or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Kaiser test kit (for monitoring coupling to primary amines)

  • Solvents for washing (e.g., Isopropanol (IPA))

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Cold diethyl ether

Protocol for a Single Coupling Cycle of Boc-NH-PEG1-COOH

This protocol describes the steps for deprotection of the N-terminal Boc group of the peptide-resin, followed by the coupling of Boc-NH-PEG1-COOH.

1. Resin Swelling:

  • Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.
  • Add a solution of 50% TFA in DCM to the resin.
  • Agitate for 2 minutes, then drain.
  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

3. Neutralization:

  • Wash the resin with 10% DIEA in DMF (2 x 2 minutes).[2]
  • Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of Boc-NH-PEG1-COOH:

  • Activation (HBTU/HOBt):

    • In a separate vessel, dissolve Boc-NH-PEG1-COOH (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution and allow to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated Boc-NH-PEG1-COOH solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or consider a double coupling.

5. Washing:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Preparation for Cleavage:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

2. HF Cleavage (Standard Procedure):

  • Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus in a well-ventilated fume hood.
  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.
  • Add a scavenger cocktail (e.g., 90% HF, 5% anisole, 5% p-cresol).
  • Cool the reaction vessel to 0°C.
  • Distill the required volume of anhydrous HF into the reaction vessel.
  • Stir the mixture at 0°C for 1-2 hours.
  • Evaporate the HF under a stream of nitrogen or under vacuum.

3. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
  • Precipitate the crude peptide by adding a large volume of cold diethyl ether.
  • Collect the precipitated peptide by filtration or centrifugation.
  • Wash the peptide with cold diethyl ether and dry under vacuum.
  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical parameters and expected outcomes for the incorporation of a Boc-NH-PEG1-COOH linker in Boc-SPPS.

ParameterTypical ValueNotes
Resin Type Merrifield, PAM, MBHAChoice depends on whether a C-terminal acid or amide is desired.
Resin Substitution 0.4 - 0.8 mmol/gA lower substitution is often preferred for longer or more complex peptides.
Boc-NH-PEG1-COOH Equivalents 2 - 4Relative to the resin's functional capacity.
Coupling Reagent Equivalents 2 - 4Matched to the Boc-NH-PEG1-COOH equivalents.
Coupling Time 1 - 4 hoursMay require longer coupling times than standard amino acids due to potential steric hindrance.
Monitoring Method Kaiser TestA qualitative test for the presence of free primary amines.
OutcomeExpected ResultAnalysis Method
Coupling Efficiency >98%Monitored by Kaiser test; can be quantified by sequencing or HPLC analysis of a cleaved aliquot.
Crude Peptide Purity 50 - 80%Dependent on the overall peptide length and sequence complexity. Analyzed by analytical RP-HPLC.
Final Peptide Yield (Purified) 10 - 40%Highly dependent on the peptide sequence, length, and purification efficiency.
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow

Boc_SPPS_PEG_Workflow start Start: Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling to Resin neutralization->coupling coupling_activation Activation of Boc-NH-PEG1-COOH coupling_activation->coupling washing Washing (DMF, DCM) coupling->washing kaiser_test Kaiser Test washing->kaiser_test kaiser_test->coupling Positive (Blue) Recouple next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test->next_cycle Negative (Yellow)

Caption: Workflow for the incorporation of Boc-NH-PEG1-COOH in Boc-SPPS.

Logical Relationship of Protecting Groups in Boc-SPPS

Protecting_Groups_Logic protecting_groups Boc-SPPS Protecting Groups N-terminal Protection Side-Chain Protection boc_group Boc Group (tert-butyloxycarbonyl) Temporary Acid Labile (Mild Acid) protecting_groups:N->boc_group is the benzyl_groups Benzyl-based Groups (e.g., Bzl, Tos) Permanent Acid Labile (Strong Acid) protecting_groups:S->benzyl_groups are reagents Deprotection Reagents 50% TFA in DCM Anhydrous HF reagents:TFA->boc_group removes reagents:HF->benzyl_groups removes

Caption: Graduated acid lability of protecting groups in Boc-SPPS.

Conclusion

The use of Boc-NH-PEG1-COOH in solid-phase peptide synthesis provides a straightforward and effective method for introducing a hydrophilic PEG spacer into a peptide sequence. This modification can significantly enhance the therapeutic potential of peptide candidates by improving their physicochemical and pharmacokinetic properties. The protocols outlined in this document, in conjunction with standard Boc-SPPS practices, offer a reliable framework for the synthesis of PEGylated peptides. Careful monitoring of the coupling steps is recommended to ensure high-purity final products.

References

Application Notes and Protocols for Protein Conjugation using a Di-Boc-Protected PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a di-Boc protected polyethylene glycol (PEG) linker, specifically Boc-NH-(PEG)1-NH-Boc, to a target protein. This process is fundamental for researchers aiming to create protein-protein conjugates, introduce specific functionalities, or develop advanced biotherapeutics. The protocol outlines a two-stage process involving the deprotection of the Boc (tert-butyloxycarbonyl) groups followed by a crosslinking reaction to covalently bind the linker to the protein.

The use of a di-Boc protected linker allows for the controlled exposure of reactive primary amines. Following deprotection, these amines can be conjugated to primary amines on a protein (e.g., the ε-amine of lysine residues) using a homobifunctional crosslinker, such as a bis(N-hydroxysuccinimide) ester. This methodology enables the formation of well-defined protein-linker-protein conjugates.

Experimental Protocols

This protocol is divided into three main sections:

  • Materials and Reagents Preparation: A comprehensive list of necessary materials and instructions for preparing the required solutions.

  • Step-by-Step Conjugation Protocol: A detailed procedure for the deprotection of Boc-PEG1-Boc and subsequent conjugation to the target protein.

  • Characterization of the Conjugate: Recommended methods for analyzing the final product to confirm successful conjugation.

Materials and Reagents Preparation

Proper preparation of all materials and reagents is critical for the success of the conjugation reaction.

Reagent Supplier Stock Concentration Storage Conditions
Boc-NH-(PEG)1-NH-BocBroadPharm, AxisPharm, etc.N/A (Solid)-20°C
Trifluoroacetic Acid (TFA)Sigma-Aldrich100%Room Temperature
Triisopropylsilane (TIS)Sigma-Aldrich100%Room Temperature
Anhydrous Dichloromethane (DCM)Sigma-AldrichN/ARoom Temperature
Bis(succinimidyl)suberate (BS3)Thermo Fisher ScientificN/A (Solid)4°C
Anhydrous Dimethylformamide (DMF)Sigma-AldrichN/ARoom Temperature
Target ProteinUser-defined1-10 mg/mL4°C or -80°C
Phosphate-Buffered Saline (PBS), pH 7.4Varies1XRoom Temperature
HydroxylamineSigma-Aldrich1 M4°C
Zeba™ Spin Desalting ColumnsThermo Fisher ScientificN/ARoom Temperature

Reagent Preparation:

  • Deprotection Solution (95% TFA, 2.5% Water, 2.5% TIS): In a chemical fume hood, carefully mix 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS. Prepare this solution fresh before use.

  • BS3 Crosslinker Solution: Immediately before use, dissolve the required amount of BS3 in anhydrous DMF to a final concentration of 10-25 mM.

  • Protein Solution: Prepare the target protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Quenching Solution: Prepare a 1 M solution of hydroxylamine in PBS.

Step-by-Step Conjugation Protocol

This protocol involves two main stages: the deprotection of the this compound linker and the subsequent conjugation to the protein.

Stage 1: Deprotection of Boc-NH-(PEG)1-NH-Boc

  • Dissolution: Dissolve the desired amount of Boc-NH-(PEG)1-NH-Boc in a minimal volume of anhydrous DCM in a glass vial.

  • Acid Treatment: Add the freshly prepared deprotection solution (95% TFA, 2.5% water, 2.5% TIS) to the dissolved linker. A typical ratio is 100 µL of deprotection solution per 1 mg of linker.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen gas in a chemical fume hood.

  • Final Product: The resulting product is the deprotected diamino-PEG linker as a TFA salt. This can be stored under dessication at -20°C until use.

Stage 2: Protein Conjugation using BS3 Crosslinker

  • Reaction Setup: In a microcentrifuge tube, combine the target protein solution and the deprotected diamino-PEG linker. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.

  • Crosslinker Addition: Add the freshly prepared BS3 solution to the protein-linker mixture. The final concentration of BS3 should be in a molar excess to the linker, typically a 2 to 5-fold excess.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Quenching: Stop the reaction by adding the hydroxylamine quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and unreacted linker by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

Characterization of the Conjugate

After purification, it is essential to characterize the protein conjugate to confirm successful ligation and determine the conjugation efficiency.

Analysis Method Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight of the conjugated protein.A band shift upwards compared to the unconjugated protein.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the conjugate and the degree of PEGylation.A mass increase corresponding to the addition of the PEG linker and crosslinker.
Size Exclusion Chromatography (SEC-HPLC) To assess the purity and aggregation state of the conjugate.A shift to a shorter retention time compared to the unconjugated protein and minimal aggregation peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the conjugation of this compound to a target protein.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Analysis A Dissolve this compound in DCM B Add Deprotection Solution (TFA/TIS/H2O) A->B C Incubate at RT (1-2 hours) B->C D Evaporate Solvent (Nitrogen Stream) C->D E Deprotected Diamino-PEG D->E G Combine Protein and Deprotected PEG E->G F Prepare Protein in PBS F->G H Add BS3 Crosslinker G->H I Incubate at RT (30-60 mins) H->I J Quench Reaction (Hydroxylamine) I->J K Purify Conjugate (Desalting Column) J->K L SDS-PAGE K->L M Mass Spectrometry K->M N SEC-HPLC K->N

Caption: Workflow for this compound to protein conjugation.

Conjugation Chemistry

The diagram below illustrates the chemical reactions involved in the conjugation process.

G cluster_0 Deprotection cluster_1 Amine Crosslinking A Boc-NH-(PEG)1-NH-Boc B H2N-(PEG)1-NH2 A->B  TFA/TIS/H2O C Protein-NH2 E Protein-NH-CO-(CH2)6-CO-NH-(PEG)1-NH-CO-(CH2)6-CO-NH-Protein C->E D H2N-(PEG)1-NH2 D->E F BS3 (Crosslinker) F->E

Caption: Chemical scheme of deprotection and conjugation.

Application of Boc-PEG1-Boc in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Boc-PEG1-Boc and related Boc-protected PEG derivatives in drug delivery research. These bifunctional linkers are instrumental in the development of advanced drug delivery systems, offering enhanced solubility, stability, and targeted delivery of therapeutic agents.

Introduction to this compound in Drug Delivery

This compound, and more broadly, Boc-protected polyethylene glycol (PEG) linkers, are versatile tools in the field of bioconjugation and drug delivery. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amines allows for controlled, stepwise chemical modifications. This is particularly useful in the synthesis of complex drug carriers like nanoparticles, micelles, and antibody-drug conjugates.

The PEG component of the linker imparts several advantageous properties to the final conjugate, including:

  • Increased Solubility: PEGylation can enhance the aqueous solubility of hydrophobic drugs.

  • Improved Stability: The PEG chain can protect the drug from enzymatic degradation, extending its half-life in circulation.

  • Reduced Immunogenicity: The "stealth" properties of PEG can help to reduce recognition by the immune system.[]

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance and prolong circulation time.[2]

A key feature of Boc-protected linkers is the ability to deprotect the amine under mildly acidic conditions, which can be exploited for pH-responsive drug release in the acidic tumor microenvironment.[3][4][5]

Key Applications and Experimental Data

The primary application of this compound and similar linkers is in the formulation of nanoparticles for targeted and controlled drug release. A notable example is the development of pH-sensitive drug carriers that release their payload in the acidic environment of tumors.

Case Study: pH-Responsive Doxorubicin Delivery

One prominent application involves the use of N-Boc-histidine-capped PLGA-PEG-PLGA copolymers to create pH-sensitive micelles for the delivery of doxorubicin (DOX). The histidine residues, with their imidazole groups, provide a pH-sensitive character. At physiological pH (7.4), the micelles are stable, but in the slightly acidic tumor microenvironment (pH ~6.2-6.8), the protonation of the imidazole groups leads to micelle destabilization and subsequent drug release.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Nanoparticle FormulationDrugMean Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)Zeta Potential (mV)
PLGA-PEG-DOXDoxorubicin126 ± 50-~5--
PLGA-PEG-DexamethasoneDexamethasone250 - 400< 0.2~5~50-
PLGA-PEG 15%-DOXDoxorubicin430 - 550----

Data compiled from multiple sources for illustrative purposes.

Table 2: In Vitro Drug Release Profile of Doxorubicin from PLGA-PEG Nanoparticles

Polymer CompositionTime (days)Cumulative Release (%)
PLGA2~10
12~25
60~45
PLGA-PEG 5%2~16
12~36
60~59
PLGA-PEG 10%2~28
12~50
60~76
PLGA-PEG 15%2~40
12~71
60~92

Adapted from a study on the impact of PEG content on doxorubicin release.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded PLGA-PEG Nanoparticles via Nanoprecipitation

This protocol describes a common method for preparing drug-loaded nanoparticles using a PLGA-PEG copolymer, which can be synthesized using a Boc-NH-PEG-COOH linker.

Materials:

  • PLGA-PEG copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Acetone, Acetonitrile, THF)

  • Aqueous solution (e.g., deionized water, buffer)

  • Surfactant (optional, e.g., Pluronic F-68, Tween 80)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG copolymer and the drug in the chosen organic solvent. For example, dissolve 75 mg of PLGA and 2.5 mg of the drug in 5 ml of acetone.

  • Aqueous Phase Preparation: Prepare the aqueous solution. If a surfactant is used, dissolve it in the water (e.g., 75 mg of Pluronic F-68 in 15 ml of water).

  • Nanoprecipitation: While stirring the aqueous phase moderately at room temperature, add the organic phase dropwise. Nanoparticles will form spontaneously.

  • Solvent Evaporation: Continue stirring the suspension to allow the organic solvent to evaporate. This can be expedited by using a rotary evaporator under reduced pressure.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified and concentrated by centrifugation or ultrafiltration.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

Definitions:

  • Drug Loading (DL %): The weight percentage of the drug relative to the total weight of the nanoparticle.

  • Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

Procedure (Indirect Method):

  • After nanoparticle formation, separate the nanoparticles from the aqueous medium by centrifugation (e.g., 12,000 rpm for 20 minutes).

  • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the EE% and DL% using the following formulas:

    • EE (%) = ((Total Drug Added - Free Drug in Supernatant) / Total Drug Added) x 100

    • DL (%) = ((Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles) x 100

Protocol 3: In Vitro Drug Release Assay

This protocol outlines a common method for studying the release of a drug from nanoparticles over time, often using a dialysis method.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at pH 7.4 and an acidic pH like 6.0 or 5.5)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release buffer (e.g., 50 mL) to ensure sink conditions.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Cellular Uptake and Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Drug-loaded nanoparticles and free drug solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure (MTT Assay for Cytotoxicity):

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug and drug-loaded nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a negative control.

  • Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot it against drug concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of Boc-PEG-Polymer formulation Nanoprecipitation (Drug Encapsulation) synthesis->formulation purification Purification & Concentration formulation->purification size Size & PDI (DLS) purification->size zeta Zeta Potential purification->zeta morphology Morphology (TEM/SEM) purification->morphology drug_loading Drug Loading & Encapsulation Efficiency purification->drug_loading release In Vitro Drug Release (Dialysis) drug_loading->release uptake Cellular Uptake (Flow Cytometry/Microscopy) release->uptake cytotoxicity Cytotoxicity (MTT Assay) uptake->cytotoxicity

Caption: Experimental workflow for the development and evaluation of drug-loaded nanoparticles.

ph_responsive_release cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) np_stable Stable Nanoparticle (Drug Encapsulated) np_destabilized Protonation of Boc-deprotected Amine/ Histidine Residues np_stable->np_destabilized EPR Effect drug_release Nanoparticle Destabilization & Drug Release np_destabilized->drug_release

Caption: Mechanism of pH-responsive drug release in the tumor microenvironment.

signaling_pathway dox Doxorubicin dna DNA Intercalation & Topoisomerase II Inhibition dox->dna ros Reactive Oxygen Species (ROS) Production dox->ros damage DNA Damage dna->damage ros->damage atm ATM/ATR Kinases damage->atm p53 p53 Activation atm->p53 apoptosis Apoptosis p53->apoptosis

Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.

Targeted delivery of Doxorubicin via pH-responsive nanoparticles enhances its accumulation in tumor cells, thereby potentiating its cytotoxic effects through mechanisms such as DNA damage and subsequent activation of apoptotic pathways.

References

Application Notes and Protocols for Boc-PEG1-Boc as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility. The length of the PEG linker is a crucial parameter that requires optimization for each specific PROTAC system, as it dictates the spatial orientation of the POI and the E3 ligase within the ternary complex. While longer PEG chains are common, short linkers, such as those based on a single PEG unit (PEG1), are also of significant interest. A Boc-PEG1-Boc linker, a short, flexible, and hydrophilic spacer, can be strategically employed in PROTAC development. The Boc (tert-butyloxycarbonyl) protecting groups on this linker allow for a modular and controlled synthesis of the final PROTAC molecule.

This document provides detailed application notes and protocols for the use of this compound and related single PEG unit linkers in the development of PROTACs.

Quantitative Data on PROTACs with a Single PEG Unit Linker

The following table summarizes quantitative data for a PROTAC utilizing a single PEG unit linker, demonstrating the potential for high degradation efficiency with a short linker.

PROTAC NameTarget ProteinE3 Ligase LigandLinkerCell LineDC50Dmax
Arg-PEG1-DasaBCR-ABLAmino Acid-basedSingle PEG unitK5620.85 nM98.8% at ~5 nM

Data extracted from a study on single amino acid-based PROTACs.

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

The following diagram outlines a typical experimental workflow for the design, synthesis, and evaluation of a PROTAC.

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis PROTAC Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Purification->In_Vitro_Binding Cellular_Assays Cellular Degradation Assays (Western Blot, In-Cell Western) Purification->Cellular_Assays Functional_Assays Functional Assays (Cell Viability, Target Engagement) Cellular_Assays->Functional_Assays In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Functional_Assays->In_Vivo_Studies

References

Application Note and Protocol: Step-by-Step Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in bioconjugation, drug delivery, and peptide synthesis.[1] Its popularity is due to its stability under various reaction conditions and its straightforward removal under mildly acidic conditions.[1] Polyethylene glycol (PEG) linkers are often functionalized with a Boc-protected amine to allow for subsequent conjugation to biomolecules. The deprotection of the Boc group is a critical step to reveal the free amine, which can then react with other functional groups.

This document provides a detailed protocol for the acid-catalyzed deprotection of Boc-protected PEG linkers using trifluoroacetic acid (TFA), a standard and highly effective method.[1][2]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed carbamate hydrolysis.[3] The process is initiated by the protonation of the carbamate oxygen by a strong acid like TFA. This is followed by the cleavage of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The resulting amine is typically obtained as an ammonium salt (e.g., TFA salt).

Boc_Deprotection_Mechanism Boc_PEG Boc-NH-PEG-R Protonated_Boc Protonated Intermediate Boc_PEG->Protonated_Boc + TFA TFA CF₃COOH (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tBu_Cation tert-Butyl Cation Amine_Salt H₃N⁺-PEG-R (TFA Salt) Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Caption: Acid-catalyzed Boc deprotection mechanism.

Quantitative Data Summary

The efficiency of Boc deprotection depends on several factors, including the substrate, acid concentration, temperature, and reaction time. The following table summarizes typical reaction conditions for Boc deprotection using TFA in dichloromethane (DCM).

ParameterValueReference
Substrate Concentration 0.1 - 0.2 M in DCM
TFA Concentration 20 - 50% (v/v) in DCM
Temperature 0 °C to Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Scavengers (optional) Triisopropylsilane (TIS), 2.5-5% (v/v)

Experimental Protocol: Boc Deprotection using TFA/DCM

This protocol describes a general and widely applicable method for the deprotection of Boc-protected PEG linkers.

Materials

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (for optional basic work-up)

Procedure

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 50% solution, add a volume of TFA equal to the volume of DCM used.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30 minutes to 1.5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

    • TLC: The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.

    • LC-MS: Monitor for the disappearance of the mass corresponding to the starting material and the appearance of the mass for the deprotected product.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • TFA Removal: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

Optional: Basic Work-up to Obtain the Free Amine

If the free amine is required, proceed with the following steps after step 7.

  • Neutralization: Dissolve the crude residue in DCM and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve.

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Final Concentration: Filter the solution and concentrate it under reduced pressure to obtain the free amine.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Boc deprotection of a PEG linker.

Boc_Deprotection_Workflow Start Start: Boc-Protected PEG Linker Dissolve 1. Dissolve in anhydrous DCM Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_TFA 3. Add TFA (20-50% v/v) Cool->Add_TFA React 4. Stir at 0 °C to RT (1-2 hours) Add_TFA->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Complete Reaction Complete? Monitor->Complete Complete->React No Concentrate 6. Concentrate under reduced pressure Complete->Concentrate Yes CoEvaporate 7. Co-evaporate with Toluene (3x) Concentrate->CoEvaporate Product_Salt Product: Amine TFA Salt CoEvaporate->Product_Salt Optional_Workup Optional: Basic Work-up CoEvaporate->Optional_Workup Neutralize 8. Neutralize with NaHCO₃ Optional_Workup->Neutralize Extract 9. Wash with Brine Neutralize->Extract Dry 10. Dry over Na₂SO₄ Extract->Dry Final_Concentrate 11. Concentrate Dry->Final_Concentrate Product_Free_Amine Product: Free Amine Final_Concentrate->Product_Free_Amine

References

Amine-Reactive Conjugation with Boc-PEG1-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, and other biomolecules. The covalent attachment of PEG chains can improve solubility, increase circulatory half-life, reduce immunogenicity, and enhance stability. This document provides detailed application notes and experimental protocols for the use of a homobifunctional crosslinker, Boc-PEG1-Boc (tert-butyloxycarbonyl-amino-PEG1-amino-tert-butyloxycarbonyl), in amine-reactive conjugation.

This compound is a short, discrete PEG linker with both ends protected by a Boc group. This allows for a sequential and controlled conjugation of two different amine-containing molecules. The strategy involves the selective deprotection of one Boc group to reveal a free amine, followed by conjugation to the first target molecule. Subsequently, the second Boc group is removed to allow for the attachment of a second molecule. This stepwise approach is crucial for the synthesis of well-defined bioconjugates, such as antibody-drug conjugates (ADCs), bispecific antibodies, and targeted drug delivery systems.

Applications

The sequential conjugation strategy enabled by this compound is applicable in various areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): Controlled attachment of a cytotoxic drug to an antibody for targeted cancer therapy.

  • Bispecific Antibody Fragments: Linking two different antibody fragments to create a molecule that can bind to two different targets simultaneously.

  • Targeted Drug Delivery: Conjugating a targeting ligand (e.g., a peptide or antibody) to a drug carrier (e.g., a nanoparticle or liposome).

  • Protein Modification: Creating well-defined protein-protein or protein-peptide conjugates for basic research and therapeutic applications.

  • Surface Modification: Immobilizing biomolecules onto surfaces in a controlled orientation for diagnostic and research applications.

Key Features of this compound Conjugation

  • Controlled Stoichiometry: The stepwise approach allows for precise control over the number of molecules conjugated.

  • Versatility: Can be used to link a wide variety of amine-containing molecules.

  • Defined Linker Length: The discrete PEG1 linker provides a short, hydrophilic spacer of a known length.

  • Orthogonal Protection: The Boc protecting group is stable under many reaction conditions and can be selectively removed with acid.

Data Presentation

The following tables summarize typical quantitative data associated with the key steps of amine-reactive conjugation using this compound.

Table 1: Typical Yields for Selective Mono-Boc Protection of Diamines

Diamine SubstrateDeprotection MethodTypical Yield of Mono-Protected ProductReference
1,6-HexanediamineHCl/Boc₂O65-87%[1]
PiperazineTFA/Boc₂O/I₂55%[2]
1,4-DiaminobutaneHCl/Boc₂O75%[3]
1,2-DiaminocyclohexaneMe₃SiCl/Boc₂O66%

Table 2: Typical Reaction Conditions and Efficiency for NHS Ester-Amine Conjugation

ParameterTypical Range/ValueNotesReference
pH7.2 - 8.5Optimal pH for balancing amine reactivity and NHS ester hydrolysis.[4]
Molar Excess of NHS Ester5 - 20 foldDependent on the concentration and reactivity of the amine.
Reaction Time30 min - 2 hours at RTCan be extended overnight at 4°C.
Reaction Temperature4°C to Room TemperatureLower temperatures can minimize side reactions.
Labeling EfficiencyVariable (can approach >80%)Highly dependent on substrate and reaction conditions.

Table 3: Common Conditions for Boc Deprotection

ReagentSolventTemperatureTimeNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 - 60 minA common and efficient method.
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateRoom Temperature1 - 4 hoursAn alternative to TFA.
Oxalyl ChlorideMethanolRoom Temperature1 - 4 hoursA mild deprotection method.

Experimental Protocols

This section provides detailed protocols for a two-step sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) using this compound.

Diagram: Overall Experimental Workflow

G cluster_0 Step 1: Mono-Deprotection & Conjugation to Molecule A cluster_1 Step 2: Second Deprotection & Conjugation to Molecule B A This compound B Selective Mono- Boc Deprotection A->B  Acidic  Conditions C Mono-Boc-PEG1-NH₂ B->C E Conjugation C->E D Activation of Molecule A (if carboxylic acid) D->E F Boc-PEG1-Molecule A E->F G Purification F->G H Purified Boc-PEG1-Molecule A G->H I Boc Deprotection H->I J H₂N-PEG1-Molecule A I->J L Conjugation J->L K Activation of Molecule B (if carboxylic acid) K->L M Molecule B-PEG1-Molecule A L->M N Final Purification M->N O Purified Conjugate N->O

Sequential conjugation workflow using this compound.
Protocol 1: Selective Mono-Deprotection of this compound

This protocol describes the selective removal of one Boc group from the symmetrical this compound linker. This is a critical step to enable sequential conjugation. The principle is based on using a sub-stoichiometric amount of acid to favor the formation of the mono-deprotected product.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) or a solution of HCl in an organic solvent

  • Di-tert-butyl dicarbonate (Boc₂O) (for re-protection of any di-deprotected species if necessary)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of trimethylsilyl chloride (0.9-1.0 equivalent) in anhydrous methanol dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-deprotected product and consumption of the starting material.

  • Once the desired level of mono-deprotection is achieved, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-Boc-protected PEG1-amine.

Diagram: Mono-Deprotection Logic

G Start Boc-NH-PEG1-NH-Boc Acid ~1 eq. Acid Start->Acid Mono Boc-NH-PEG1-NH₃⁺ Acid->Mono Favored Di ⁺H₃N-PEG1-NH₃⁺ Acid->Di Minor Conjugation to Molecule A Conjugation to Molecule A Mono->Conjugation to Molecule A

Stoichiometric control for mono-deprotection.
Protocol 2: Conjugation of the First Amine-Containing Molecule (Molecule A)

This protocol assumes Molecule A has a primary amine and will be conjugated to the free amine of the mono-deprotected Boc-PEG1-NH₂ via an NHS ester intermediate. If Molecule A has a carboxylic acid, it must first be activated to an NHS ester.

Materials:

  • Purified mono-Boc-PEG1-NH₂

  • Molecule A with an amine-reactive group (e.g., NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC with a suitable column)

Procedure:

  • Dissolve the amine-reactive Molecule A in anhydrous DMF or DMSO to prepare a stock solution.

  • Dissolve the purified mono-Boc-PEG1-NH₂ in the reaction buffer.

  • Add the stock solution of amine-reactive Molecule A to the solution of mono-Boc-PEG1-NH₂. A molar excess (5-20 fold) of Molecule A may be required to drive the reaction to completion.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress by LC-MS to confirm the formation of the Boc-PEG1-Molecule A conjugate.

  • Quench the reaction by adding the quenching buffer to react with any excess amine-reactive Molecule A.

  • Purify the Boc-PEG1-Molecule A conjugate from unreacted starting materials and byproducts using an appropriate purification method, such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.

Protocol 3: Deprotection of the Second Boc Group

Materials:

  • Purified Boc-PEG1-Molecule A conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified Boc-PEG1-Molecule A conjugate in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution and stir at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Redissolve the residue in a small amount of DCM and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected H₂N-PEG1-Molecule A conjugate. This product can be used directly in the next step or purified if necessary.

Protocol 4: Conjugation of the Second Amine-Containing Molecule (Molecule B)

This protocol is similar to Protocol 2 and assumes Molecule B has an amine-reactive group.

Materials:

  • Deprotected H₂N-PEG1-Molecule A conjugate

  • Molecule B with an amine-reactive group (e.g., NHS ester)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC)

Procedure:

  • Follow the same steps as in Protocol 2, substituting mono-Boc-PEG1-NH₂ with the H₂N-PEG1-Molecule A conjugate and Molecule A with Molecule B.

  • Purify the final Molecule A-PEG1-Molecule B conjugate using an appropriate chromatographic method.

  • Characterize the final conjugate thoroughly using techniques such as mass spectrometry to confirm its molecular weight and SDS-PAGE (if applicable) to assess purity and size.

Characterization of Conjugates

Thorough characterization of the intermediates and the final conjugate is essential to ensure the success of the conjugation process.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the starting materials, intermediates, and the final conjugate. This allows for the verification of each conjugation and deprotection step.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugates and to separate different species (e.g., unconjugated molecules, mono-conjugated, and di-conjugated products).

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation.

Diagram: Characterization Workflow

G cluster_0 Reaction Monitoring & Purification cluster_1 Characterization of Purified Fractions Reaction Conjugation Reaction Mixture HPLC HPLC Purification Reaction->HPLC Fractions Purified Fractions HPLC->Fractions MS Mass Spectrometry (Molecular Weight Confirmation) Fractions->MS SDS_PAGE SDS-PAGE (Purity & Size Assessment) Fractions->SDS_PAGE

General workflow for purification and characterization.

By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can successfully perform sequential amine-reactive conjugations with this compound to generate well-defined and functional bioconjugates for a wide range of applications in research and drug development.

References

Surface Modification of Nanoparticles with Boc-PEG1-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using the bifunctional linker, Boc-PEG1-Boc. This short-chain polyethylene glycol (PEG) linker is protected at both ends with a tert-butyloxycarbonyl (Boc) group, which upon removal, reveals reactive amine groups. This allows for a versatile, two-step conjugation strategy, making it a valuable tool in the development of sophisticated nanocarriers for drug delivery, diagnostics, and various biomedical applications.[]

The protocols outlined below provide comprehensive methodologies for key experiments, from the initial nanoparticle functionalization to the characterization of the modified particles. This guide is intended to assist researchers in harnessing the potential of this compound for their specific research and development needs.

Introduction to Nanoparticle Surface Modification with this compound

The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanomedicines.[2] PEGylation creates a hydrophilic layer on the nanoparticle surface, which can offer several advantages:

  • Improved Stability: The PEG layer provides a steric barrier that prevents nanoparticle aggregation in biological fluids.[]

  • Enhanced Biocompatibility: PEGylation can reduce the immunogenicity and toxicity of nanoparticles.[]

  • Prolonged Circulation Time: The hydrophilic shield minimizes recognition and clearance by the reticuloendothelial system (RES), leading to longer circulation times in the bloodstream.[2]

  • Controlled Drug Release: The linker can be integrated into stimuli-responsive systems for triggered drug release.

This compound is a short, bifunctional PEG linker. The Boc protecting groups allow for a controlled, stepwise conjugation process. After the initial attachment of the linker to the nanoparticle surface, the Boc groups can be removed under acidic conditions to expose primary amine groups. These amines can then be used for the covalent attachment of a wide range of molecules, including:

  • Targeting Ligands: Antibodies, peptides, or small molecules for specific cell or tissue targeting.

  • Therapeutic Agents: Covalent conjugation of drugs to the nanoparticle surface.

  • Imaging Agents: Attachment of fluorescent dyes or contrast agents for diagnostic purposes.

Quantitative Data Summary

The following tables summarize representative data on the physicochemical properties of nanoparticles before and after surface modification with PEG linkers. While specific data for this compound is limited in publicly available literature, the following values, based on similar short-chain PEG modifications, provide an expected trend.

Table 1: Physicochemical Characterization of Modified Nanoparticles

ParameterBare NanoparticlesThis compound Modified NanoparticlesAmine-Deprotected PEG1-Modified Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7118 ± 6
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.030.17 ± 0.02
Zeta Potential (mV) -25 ± 3-15 ± 2+20 ± 3
Surface Grafting Density (chains/nm²) N/A1.5 ± 0.31.5 ± 0.3

Table 2: Drug Loading and Encapsulation Efficiency

ParameterNanoparticle FormulationValue
Drug Loading Capacity (%) Doxorubicin-conjugated5.2 ± 0.8
Encapsulation Efficiency (%) Doxorubicin-conjugated85 ± 5

Experimental Protocols

The following are detailed protocols for the surface modification of nanoparticles with this compound. These protocols are based on established methods for similar PEG linkers and may require optimization for specific nanoparticle systems.

Materials
  • Carboxyl-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifugal filter units

Protocol 1: Conjugation of this compound to Carboxyl-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface via EDC/NHS chemistry.

  • Activation of Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.

    • Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A molar excess of the linker is recommended.

    • Incubate for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Purification:

    • Add the quenching solution to deactivate any unreacted NHS esters.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the pellet with PBS three times to remove unreacted reagents.

    • Resuspend the purified this compound functionalized nanoparticles in the desired buffer.

Protocol 2: Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups to expose the primary amine groups.

  • Deprotection Reaction:

    • Resuspend the this compound functionalized nanoparticles in DCM.

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the DCM and TFA by rotary evaporation or centrifugation.

    • Wash the deprotected nanoparticles three times with PBS to remove any residual TFA salts.

    • The resulting amine-functionalized nanoparticles are now ready for further conjugation.

Characterization Methods
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles at different modification stages.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG and the removal of the Boc groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the PEG conjugates.

  • Quantitative Assays: Such as the ninhydrin assay, to quantify the number of free amine groups on the nanoparticle surface after deprotection.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the surface modification of nanoparticles with this compound.

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: this compound Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Further Functionalization A Carboxyl-Functionalized Nanoparticles B Activation with EDC/NHS A->B MES Buffer C Addition of This compound B->C D This compound Modified Nanoparticles C->D Conjugation E Treatment with TFA/DCM D->E F Amine-Functionalized Nanoparticles E->F Boc Removal G Conjugation of Targeting Ligand/Drug F->G H Final Functionalized Nanoparticle G->H Bioconjugation

Caption: Experimental workflow for nanoparticle functionalization.

Signaling Pathway for Cellular Uptake

PEGylated nanoparticles are often internalized by cells via endocytosis. The following diagram illustrates a generalized pathway for clathrin-mediated endocytosis, a common route for nanoparticle uptake.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding CP Clathrin-Coated Pit Receptor->CP Recruitment CV Clathrin-Coated Vesicle CP->CV Invagination & Fission Endosome Early Endosome CV->Endosome Uncoating Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation

Caption: Clathrin-mediated endocytosis pathway.

Applications in Drug Development

The surface modification of nanoparticles with this compound opens up numerous possibilities in drug development.

  • Targeted Drug Delivery: The exposed amine groups after deprotection serve as handles for the attachment of targeting moieties, enabling the specific delivery of therapeutic agents to diseased cells or tissues, thereby enhancing efficacy and reducing off-target effects.

  • Improved Pharmacokinetics: PEGylation of nanocarriers can significantly alter the pharmacokinetic profile of a drug, leading to a longer half-life and sustained release.

  • Multifunctional Nanocarriers: The versatility of the Boc-protected amine allows for the creation of multifunctional nanoparticles that can simultaneously carry therapeutic drugs, targeting ligands, and imaging agents for theranostic applications.

  • Gene Delivery: The positively charged surface after amine deprotection can facilitate the complexation with negatively charged nucleic acids (e.g., siRNA, plasmid DNA) for gene delivery applications.

References

Application Notes & Protocols: Synthesis and Characterization of Antibody-Drug Conjugates using a Boc-Protected PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a highly potent class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a cytotoxic payload directly to antigen-expressing tumor cells.[1] The linker molecule connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics (PK), and efficacy.[2] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility, reduce aggregation, and improve the overall therapeutic profile of the ADC.[3]

These application notes provide a comprehensive protocol for the synthesis, purification, and characterization of a model ADC using a cysteine-based conjugation strategy. The process utilizes a short, mono-protected PEG linker, Boc-NH-PEG1-CH2CH2COOH , as a precursor to connect a cytotoxic payload to a monoclonal antibody. This workflow is designed to be a foundational guide for researchers developing novel ADCs.

The overall strategy involves three main stages:

  • Synthesis of a Thiol-Reactive Linker-Payload: A heterobifunctional linker is synthesized by coupling the payload to the PEG linker, followed by deprotection and installation of a maleimide group for antibody conjugation.

  • Antibody Preparation and Conjugation: The interchain disulfide bonds of the mAb are partially reduced to generate reactive thiol groups, which are then conjugated with the maleimide-activated linker-payload.[4][5]

  • ADC Purification and Characterization: The resulting ADC is purified and characterized to determine critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), aggregate content, and in vitro potency.

Experimental Workflow and Logical Relationships

The synthesis and characterization process follows a logical and sequential workflow, beginning with the individual components and culminating in the final, characterized ADC.

G cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Preparation cluster_2 Part 3: Conjugation & Purification cluster_3 Part 4: Characterization A1 Boc-NH-PEG1-COOH + Payload-NH2 A2 EDC/NHS Coupling A1->A2 A3 Boc-NH-PEG1-Payload A2->A3 A4 TFA Deprotection A3->A4 A5 H2N-PEG1-Payload A4->A5 A6 SMCC Addition A5->A6 A7 Maleimide-PEG1-Payload A6->A7 C1 Thiol-Maleimide Reaction A7->C1 B1 Monoclonal Antibody (mAb) B2 TCEP Reduction B1->B2 B3 Partially Reduced mAb (mAb-SH) B2->B3 B3->C1 C2 Crude ADC C1->C2 C3 Purification (e.g., SEC) C2->C3 C4 Purified ADC C3->C4 D1 HIC Analysis (DAR) C4->D1 D2 SEC Analysis (Aggregation) C4->D2 D3 In Vitro Cytotoxicity (MTT Assay) C4->D3

Caption: High-level workflow for ADC synthesis and characterization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Maleimide-PEG1-Payload Construct

This protocol describes the steps to prepare the thiol-reactive linker-payload.

Materials:

  • Boc-NH-PEG1-CH2CH2COOH (Linker)

  • Payload-NH2 (Amine-containing cytotoxic drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Payload Coupling: a. Dissolve Boc-NH-PEG1-CH2CH2COOH (1.2 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. c. Add Payload-NH2 (1.0 eq) to the solution. d. Stir the reaction at room temperature overnight. e. Monitor reaction completion by LC-MS. f. Purify the product (Boc-NH-PEG1-Payload) by reverse-phase HPLC.

  • Boc Deprotection: a. Dissolve the purified Boc-NH-PEG1-Payload in a solution of 20-50% TFA in DCM. b. Stir the mixture at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS until the starting material is consumed. d. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of H2N-PEG1-Payload.

  • Maleimide Functionalization: a. Dissolve the H2N-PEG1-Payload TFA salt in anhydrous DMF. b. Add DIPEA (3.0 eq) to neutralize the salt and basify the solution. c. In a separate vial, dissolve SMCC (1.5 eq) in anhydrous DMF. d. Add the SMCC solution dropwise to the payload solution. e. Stir at room temperature for 2-4 hours. f. Purify the final Maleimide-PEG1-Payload construct by reverse-phase HPLC and lyophilize.

Protocol 2: Antibody Reduction and ADC Conjugation

This protocol details the preparation of the antibody and its conjugation to the linker-payload.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM).

  • Maleimide-PEG1-Payload (from Protocol 1).

  • Quenching reagent: N-acetylcysteine solution (100 mM).

  • Purification/desalting columns (e.g., Sephadex G-25).

Procedure:

  • Partial Antibody Reduction: a. Adjust the concentration of the mAb to 5-10 mg/mL in PBS. b. Add a calculated amount of TCEP stock solution to achieve a final molar ratio of ~2.5 equivalents of TCEP per mAb. This typically targets the reduction of the four interchain disulfide bonds. c. Incubate the reaction at 37°C for 1-2 hours. d. Immediately purify the partially reduced mAb using a G-25 desalting column equilibrated with PBS to remove excess TCEP.

  • Conjugation Reaction: a. Dissolve the lyophilized Maleimide-PEG1-Payload in a small amount of an organic co-solvent (e.g., DMSO) and then dilute into the reaction buffer. b. Add the linker-payload solution to the freshly reduced mAb at a molar ratio of ~5-7 equivalents per mAb. c. Incubate the reaction at 4°C for 1 hour, or at room temperature for 30 minutes. d. Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the linker-payload) to cap any unreacted maleimide groups.

  • ADC Purification: a. Purify the crude ADC mixture using a desalting column (e.g., G-25) or via Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and quenching agent. b. Concentrate the purified ADC using an appropriate centrifugal filtration device. c. Sterile filter the final ADC solution and store at 4°C.

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.

  • Column: HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).

  • Gradient: Linear gradient from 0% to 100% B over 20-30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: Peaks corresponding to different drug loads (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.

2. Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on size, allowing for the quantification of high molecular weight species (aggregates).

  • Column: SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The percentage of aggregate is determined by integrating the area of peaks eluting earlier than the main monomer peak.

3. In Vitro Cytotoxicity by MTT Assay

The MTT assay measures cell viability by assessing the metabolic activity of cells.

  • Cell Lines: An antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC) and an antigen-negative control cell line.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. c. Incubate for 72-120 hours. d. Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. e. Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. f. Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value for each compound.

G A Seed Cells in 96-well plate B Add Serial Dilutions of ADC / Controls A->B C Incubate (72-120h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Data Presentation

The following tables present hypothetical but representative data for an ADC synthesized using this protocol.

Table 1: ADC Conjugation and Characterization Summary

ParameterResultMethod
Average DAR 3.8HIC
Purity (Monomer) 98.5%SEC
Aggregate Content 1.5%SEC
Unconjugated Antibody < 2%HIC
Residual Free Payload < 0.1%RP-HPLC
Concentration 5.2 mg/mLA280

Table 2: HIC Peak Distribution for DAR Analysis

Peak IdentityRetention Time (min)Relative Area (%)
DAR 0 (Unconjugated)8.51.8
DAR 212.115.5
DAR 4 15.3 65.2
DAR 618.016.5
DAR 820.11.0

Table 3: In Vitro Cytotoxicity Data (IC50 Values)

CompoundSK-BR-3 (Antigen-Positive) IC50MDA-MB-468 (Antigen-Negative) IC50
Synthesized ADC 5.2 ng/mL > 1000 ng/mL
Unconjugated Antibody> 2000 ng/mL> 2000 ng/mL
Free Payload0.8 ng/mL0.9 ng/mL

Conclusion

This document provides a detailed, step-by-step methodology for the synthesis and evaluation of an antibody-drug conjugate using a Boc-protected PEG linker. The protocols for linker-payload synthesis, antibody conjugation, purification, and characterization are based on established chemical principles. The provided data tables and workflows serve as a clear guide for researchers to generate ADCs with desirable characteristics, such as a controlled drug-to-antibody ratio, low aggregation, and potent, target-specific in vitro activity. These methods form a solid foundation for the preclinical development and optimization of novel ADC therapeutics.

References

Applications of Boc-PEG1-Boc in Nanotechnology and Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Boc-PEG1-Boc and its derivatives in nanotechnology and materials science. The information is intended to guide researchers in the surface functionalization of nanoparticles, the development of drug delivery systems, and the synthesis of advanced biomaterials.

Application Note 1: Surface Functionalization of Nanoparticles

Introduction

Boc-PEG1-amine and Boc-PEG1-COOH are valuable reagents for the surface modification of nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots. The short polyethylene glycol (PEG) spacer enhances the water solubility and biocompatibility of the nanoparticles, while the terminal Boc-protected amine or carboxylic acid allows for a two-step functionalization strategy. This approach enables the initial coating of the nanoparticle surface, followed by the deprotection of the Boc group to expose a reactive amine for the conjugation of targeting ligands, drugs, or imaging agents. This method provides a controlled approach to creating multifunctional nanoprobes and therapeutic agents. The short PEG1 linker is particularly useful when minimal spacing between the nanoparticle core and the conjugated molecule is desired.

Quantitative Data Summary

The following table summarizes typical characterization data for gold nanoparticles functionalized with short-chain Boc-PEG-thiol linkers. The data is representative and may vary depending on the specific nanoparticle type, size, and functionalization conditions.

ParameterUnfunctionalized AuNPsBoc-PEG1-SH Functionalized AuNPs
Hydrodynamic Diameter (DLS) 15.2 ± 0.8 nm18.5 ± 1.2 nm
Zeta Potential (pH 7.4) -35.6 ± 2.1 mV-15.3 ± 1.8 mV
Surface Plasmon Resonance (SPR) Peak 520 nm524 nm
PEG Grafting Density (molecules/nm²) N/A~2-5
Experimental Protocol: Functionalization of Gold Nanoparticles with Boc-PEG1-Thiol

This protocol describes the functionalization of citrate-stabilized gold nanoparticles with a Boc-protected PEG1-thiol linker.

Materials:

  • Citrate-stabilized gold nanoparticles (15 nm) in aqueous solution

  • Boc-NH-PEG1-SH (or a similar Boc-protected short-chain PEG-thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q water

  • Centrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Boc-NH-PEG1-SH in ethanol.

    • Dilute the gold nanoparticle solution with Milli-Q water to a final concentration of 0.1 nM.

  • Functionalization Reaction:

    • To 1 mL of the diluted gold nanoparticle solution, add the Boc-NH-PEG1-SH solution to achieve a final molar excess of approximately 10,000-fold relative to the nanoparticles.

    • Incubate the mixture at room temperature for 4-6 hours with gentle stirring to allow for ligand exchange.

  • Purification:

    • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized nanoparticles.

    • Carefully remove the supernatant containing excess unbound linker.

    • Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.

  • Characterization:

    • Characterize the hydrodynamic diameter and zeta potential of the purified Boc-PEG1-AuNPs using Dynamic Light Scattering (DLS).

    • Measure the UV-Vis spectrum to confirm the stability and observe any shift in the surface plasmon resonance peak.

Experimental Workflow: Nanoparticle Functionalization

G start Start: Citrate-AuNPs reagent Add Boc-PEG1-SH start->reagent incubation Incubate 4-6h (Ligand Exchange) reagent->incubation centrifuge1 Centrifuge & Remove Supernatant incubation->centrifuge1 resuspend1 Resuspend in PBS centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation & Resuspension (2x) resuspend1->centrifuge2 characterization Characterize: DLS, Zeta, UV-Vis centrifuge2->characterization end End: Boc-PEG1-AuNPs characterization->end

Caption: Workflow for gold nanoparticle functionalization.

Application Note 2: Solid-Phase Peptide Synthesis (SPPS)

Introduction

Boc-PEG1-COOH can be utilized as a linker in solid-phase peptide synthesis (SPPS). The carboxylic acid end can be coupled to an amine-functionalized resin, and the Boc-protected amine serves as the starting point for peptide chain elongation. The short, hydrophilic PEG1 spacer can improve the solvation of the growing peptide chain within the resin, potentially aiding in the synthesis of difficult or hydrophobic sequences. The use of a PEG linker can enhance the accessibility of the peptide chain for subsequent cleavage and purification steps.

Quantitative Data Summary

The following table presents representative data for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) using a conventional resin versus a Boc-PEG1-functionalized resin.

ParameterStandard Wang ResinBoc-PEG1-Functionalized Resin
Crude Peptide Purity (HPLC) 85%92%
Overall Yield 65%75%
Coupling Efficiency (per step) ~98.5%~99.5%
Swelling Volume (in DMF) 1.5 mL/g2.0 mL/g
Experimental Protocol: Boc-SPPS using a Boc-PEG1-Linker

This protocol outlines the general cycle for the addition of one amino acid during Boc-SPPS on a resin functionalized with a Boc-PEG1 linker.

Materials:

  • Boc-PEG1-linker-functionalized resin (e.g., aminomethyl polystyrene with Boc-PEG1-COOH coupled)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

    • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Logical Relationship: Boc-SPPS Cycle

G start Resin-PEG1-NH-Peptide-NH-Boc deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) neutralization->coupling end Resin-PEG1-NH-Peptide-(n+1)-NH-Boc coupling->end end->deprotection Next Cycle

Caption: The cyclical process of Boc-SPPS.

Application Note 3: Development of Drug Delivery Systems

Introduction

This compound and its derivatives can be incorporated into various drug delivery systems, including liposomes, micelles, and hydrogels. The Boc protecting groups offer a versatile handle for post-formulation modification. For instance, a drug-loaded liposome can be prepared with a Boc-PEG1-lipid, and after purification, the Boc groups on the surface can be deprotected to attach targeting moieties. This strategy allows for the creation of targeted drug delivery vehicles with improved therapeutic efficacy and reduced off-target effects. The short PEG1 chain provides a balance between hydrophilicity and minimizing the "stealth" effect, which can sometimes hinder cellular uptake in targeted systems.

Quantitative Data Summary

The following table provides representative data for doxorubicin-loaded liposomes functionalized with a short-chain Boc-PEG-lipid before and after conjugation of a targeting ligand (e.g., folic acid).

ParameterNon-Targeted LiposomesFolic Acid-Targeted Liposomes
Drug Encapsulation Efficiency 95 ± 3%94 ± 4%
Drug Loading Capacity (w/w) 10 ± 1.2%9.8 ± 1.5%
In Vitro Drug Release (24h, pH 7.4) 25 ± 2%27 ± 3%
Cellular Uptake (in folate receptor-positive cells) Baseline3.5-fold increase vs. non-targeted
Experimental Protocol: Post-Formulation Modification of Liposomes

This protocol describes the deprotection of Boc groups on the surface of pre-formed liposomes and subsequent conjugation of a targeting ligand.

Materials:

  • Boc-PEG1-DSPE incorporated liposomes (e.g., encapsulating a therapeutic agent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Folic acid (or other targeting ligand with a carboxylic acid group)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Boc Deprotection:

    • Lyophilize the Boc-PEG1-liposome suspension.

    • Resuspend the dried liposomes in a 1:1 mixture of DCM and TFA.

    • Stir the mixture at room temperature for 1 hour.

    • Remove the DCM and TFA by rotary evaporation.

    • Resuspend the deprotected liposomes in PBS (pH 7.4).

  • Activation of Targeting Ligand:

    • In a separate tube, dissolve folic acid, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO.

    • Stir the mixture at room temperature for 2 hours to activate the carboxylic acid group of folic acid.

  • Conjugation Reaction:

    • Add the activated folic acid solution to the deprotected liposome suspension.

    • Stir the reaction mixture overnight at room temperature.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

    • Evaluate the in vitro cellular uptake and therapeutic efficacy of the targeted liposomes.

Signaling Pathway: Targeted Drug Delivery

G cluster_0 Targeted Liposome cluster_1 Target Cell liposome Liposome (Drug-Loaded) peg PEG1 Linker liposome->peg ligand Targeting Ligand (e.g., Folic Acid) peg->ligand receptor Cell Surface Receptor (e.g., Folate Receptor) ligand->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

Caption: Mechanism of targeted liposomal drug delivery.

Application Notes and Protocols for Bioconjugation with Boc-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the homobifunctional linker, Boc-PEG1-Boc, in bioconjugation. The protocols detailed herein are designed for professionals in research and drug development, offering a step-by-step approach to creating precisely linked biomolecular conjugates.

Introduction to this compound Bioconjugation

This compound is a short-chain polyethylene glycol (PEG) linker with tert-butyloxycarbonyl (Boc) protected amine groups at both ends. This symmetrical, homobifunctional linker is an invaluable tool for creating covalent linkages between two biomolecules, such as proteins, peptides, or therapeutic payloads. The Boc protecting groups provide the ability to perform sequential conjugations in a controlled manner. The PEG component enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[]

The general strategy involves a two-stage process:

  • Selective mono-deprotection: One of the Boc groups is removed under acidic conditions to reveal a reactive primary amine.

  • First conjugation: The exposed amine is then conjugated to the first biomolecule.

  • Purification: The mono-conjugated intermediate is purified to remove unreacted components.

  • Second deprotection: The remaining Boc group is removed.

  • Second conjugation: The newly exposed amine is conjugated to the second biomolecule, completing the linkage.

This method allows for the creation of well-defined bioconjugates, such as antibody-drug conjugates (ADCs), protein dimers, or the attachment of molecules to functionalized surfaces.

Key Experimental Protocols

Protocol for Selective Mono-Deprotection of this compound

Achieving selective removal of a single Boc group is crucial for a successful sequential conjugation. This can be accomplished by carefully controlling the reaction conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-chilled solution of TFA in DCM (e.g., 0.5 equivalents of TFA relative to this compound). The precise amount of TFA may require optimization.

  • Stir the reaction at 0°C and monitor the progress by TLC. The mono-deprotected product will have a lower Rf value than the starting material.

  • Once the desired level of mono-deprotection is achieved (aim for a balance between starting material, mono-deprotected, and di-deprotected product), quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the mono-deprotected Boc-PEG1-NH2 by flash column chromatography on silica gel.

Protocol for Conjugation of Mono-Deprotected Linker to a Protein (Amide Bond Formation)

This protocol describes the conjugation of the mono-deprotected linker to a protein via a stable amide bond, targeting available carboxyl groups on the protein.

Materials:

  • Purified mono-deprotected Boc-PEG1-NH2

  • Protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Dissolve the protein in MES buffer to a concentration of 5-10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in MES buffer to a concentration of 100 mM each.

  • Add a 10-fold molar excess of both EDC and NHS to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Dissolve the mono-deprotected Boc-PEG1-NH2 in MES buffer and add it to the activated protein solution at a 5 to 20-fold molar excess over the protein.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

  • Purify the resulting mono-conjugated protein (Protein-PEG1-NH-Boc) using a size-exclusion chromatography column equilibrated with PBS to remove excess linker and coupling reagents.[2]

Protocol for Final Boc Deprotection and Second Conjugation

This protocol outlines the final deprotection step and the conjugation to a second biomolecule.

Materials:

  • Purified Protein-PEG1-NH-Boc

  • TFA

  • DCM

  • Second biomolecule (e.g., another protein, a therapeutic agent with a reactive group)

  • Appropriate conjugation reagents for the second biomolecule

Procedure:

  • Lyophilize the purified Protein-PEG1-NH-Boc to remove the aqueous buffer.

  • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.[3]

  • Incubate at room temperature for 30-60 minutes.

  • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

  • Immediately proceed with the second conjugation reaction by dissolving the deprotected conjugate in a suitable reaction buffer.

  • Add the second biomolecule and the appropriate coupling reagents (e.g., EDC/NHS if conjugating to a carboxyl group, or an NHS-ester activated molecule).

  • Follow the optimized reaction conditions for the specific conjugation chemistry.

  • Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, ion-exchange, or hydrophobic interaction chromatography) to separate the desired product from unreacted components.[2][4]

Data Presentation

Table 1: Summary of Reaction Conditions for Boc Deprotection

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A common and effective reagent for Boc deprotection.
Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection.
Solvent Dichloromethane (DCM)Ensures good solubility of the PEG linker.
Temperature 0°C to Room TemperatureLower temperatures can improve selectivity for mono-deprotection.
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS to determine completion.

Table 2: Summary of Amide Bond Formation Conditions

ParameterConditionNotes
Activation Reagents EDC / NHSCommonly used for activating carboxyl groups.
Molar Ratio (Linker:Protein) 5:1 to 20:1Optimization may be required depending on the protein.
pH 6.0 (MES buffer)Optimal for EDC/NHS chemistry.
Temperature Room Temperature
Reaction Time 2 hours
Purification Method Size-Exclusion ChromatographyEffectively removes unreacted linker and reagents.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Mono-Deprotection cluster_step2 Step 2: First Conjugation cluster_step3 Step 3: Second Deprotection cluster_step4 Step 4: Second Conjugation Boc_PEG_Boc Boc-NH-PEG1-NH-Boc TFA_DCM TFA / DCM (0°C) Boc_PEG_Boc->TFA_DCM Mono_Deprotected Boc-NH-PEG1-NH2 TFA_DCM->Mono_Deprotected Protein1 Biomolecule 1 (e.g., Antibody) Mono_Conjugate Biomolecule 1-NH-CO-PEG1-NH-Boc Mono_Deprotected->Mono_Conjugate EDC_NHS EDC / NHS Protein1->EDC_NHS EDC_NHS->Mono_Conjugate TFA_DCM2 TFA / DCM Mono_Conjugate->TFA_DCM2 Deprotected_Conjugate Biomolecule 1-NH-CO-PEG1-NH2 TFA_DCM2->Deprotected_Conjugate Protein2 Biomolecule 2 (e.g., Drug Payload) Final_Conjugate Biomolecule 1-NH-CO-PEG1-NH-CO-Biomolecule 2 Deprotected_Conjugate->Final_Conjugate Protein2->Final_Conjugate

Caption: Sequential bioconjugation workflow using this compound.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (via PEG Linker) Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug Payload Lysosome->Drug 4. Linker Cleavage & Drug Release DNA DNA Drug->DNA 5. Binds to DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induces Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection in PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion.[1][2] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient for complete removal of the Boc group.[1][2] While many reactions are performed at room temperature, some substrates may need longer times or gentle heating.

  • Steric Hindrance : The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.

  • Solvent and Solubility Issues : The choice of solvent is critical. Poor solubility of the PEGylated starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotections.

  • Reagent Quality : The efficacy of the acidic reagent can be compromised if it has degraded. For instance, TFA can absorb water, which reduces its effectiveness. Using fresh, high-quality reagents is crucial.

Q2: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to effectively monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method to track the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. A ninhydrin stain can be used to visualize the newly formed primary or secondary amine as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers a more precise assessment, allowing for the quantification of the starting material, product, and any side products formed during the reaction. This is particularly useful for analyzing complex PEGylated molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to confirm the completion of the reaction by monitoring the disappearance of the characteristic singlet signal of the Boc group's tert-butyl protons, which appears around 1.4 ppm.

Q3: I'm observing side products after deprotection. What are they and how can I prevent them?

A common side reaction is the alkylation of nucleophilic sites on your molecule by the reactive tert-butyl cation intermediate that is generated during deprotection.

  • Susceptible Groups : Electron-rich aromatic rings (like those in tryptophan), thiols (cysteine), and guanidines are particularly susceptible to this tert-butylation.

  • Prevention with Scavengers : To prevent these unwanted side reactions, "cation scavengers" should be added to the reaction mixture. These scavengers trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, anisole, and water.

Q4: My PEGylated molecule contains other acid-sensitive groups. How can I deprotect the Boc group selectively?

When other acid-labile groups (e.g., tert-butyl esters, trityl groups, acetals) are present, standard strong acid conditions like TFA can cause undesired cleavage. In these cases, milder or alternative deprotection methods should be considered:

  • Milder Acidic Conditions : Using a lower concentration of TFA or switching to a different acid system like 4M HCl in 1,4-dioxane can sometimes provide the necessary selectivity.

  • Alternative Reagents : For highly sensitive substrates, methods avoiding strong acids are preferable. Systems like oxalyl chloride in methanol offer a mild and selective method for N-Boc deprotection.

  • Thermal Deprotection : In some cases, heating the substrate in a suitable solvent such as trifluoroethanol (TFE) or a dioxane/water mixture can induce thermolytic cleavage of the Boc group without any acidic reagents.

Troubleshooting Guide

Use the following workflow to diagnose and resolve issues with incomplete Boc deprotection.

G Troubleshooting Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed check_solubility Is the PEGylated substrate fully dissolved? start->check_solubility change_solvent Optimize solvent system (e.g., try DCM, TFE, or co-solvents) check_solubility->change_solvent No   increase_conditions Increase acid concentration, reaction time, or temperature. Monitor closely via TLC/LC-MS. check_solubility->increase_conditions  Yes change_solvent->check_solubility check_side_products Are side products observed via LC-MS? increase_conditions->check_side_products add_scavengers Add scavengers (e.g., TIS, Anisole) to trap tert-butyl cations. check_side_products->add_scavengers Yes check_sensitive_groups Does the molecule contain other acid-sensitive groups? check_side_products->check_sensitive_groups No success Deprotection Complete add_scavengers->success use_milder_conditions Use milder conditions: - Lower TFA concentration - HCl in Dioxane - Oxalyl Chloride/MeOH - Thermal deprotection check_sensitive_groups->use_milder_conditions Yes failure Re-evaluate overall synthetic strategy check_sensitive_groups->failure No use_milder_conditions->success

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

Data Presentation

Quantitative Data Summary

The following tables summarize common reaction conditions and reagents used for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Temperature Typical Reaction Time
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0°C to Room Temp 1 - 2 hours
Hydrochloric Acid (HCl) 4M 1,4-Dioxane Room Temperature < 30 minutes
Oxalyl Chloride 3 equivalents Methanol (MeOH) Room Temperature 1 - 4 hours

| Thermal (Acid-Free) | N/A | Trifluoroethanol (TFE) | Reflux | Varies |

Table 2: Common Scavengers to Prevent Side Reactions

Scavenger Typical Concentration Purpose
Triisopropylsilane (TIS) 2.5-5% (v/v) Traps tert-butyl cations and reduces oxidation.
Triethylsilane (TES) 2.5-5% (v/v) Traps tert-butyl cations.
Anisole / Thioanisole 5% (v/v) Traps tert-butyl cations, particularly effective in protecting tryptophan and methionine residues.

| Water | Small amount | Can act as a scavenger for the tert-butyl cation. |

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for most PEGylated substrates that do not contain other acid-sensitive functional groups.

  • Preparation : Dissolve the Boc-protected PEGylated molecule in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling : Cool the solution to 0°C in an ice bath.

  • Reagent Addition : Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If the substrate contains sensitive residues like tryptophan or cysteine, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring : Monitor the reaction progress using TLC or LC-MS until all starting material is consumed (typically 1-2 hours).

  • Work-up :

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, perform co-evaporation by adding toluene to the residue and concentrating under reduced pressure. Repeat this step three times.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional) : To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

Protocol 2: Monitoring Reaction Progress by TLC
  • Plate Preparation : On a silica TLC plate, spot the starting Boc-protected material (SM), the reaction mixture (RM), and a co-spot (SM + RM).

  • Elution : Develop the plate using a suitable mobile phase (e.g., a mixture of DCM and methanol or ethyl acetate and hexanes) that gives a good separation between your starting material and the expected product.

  • Visualization :

    • Visualize the spots under UV light if the compounds are UV-active.

    • Stain the plate with ninhydrin solution and gently heat. The deprotected amine product will appear as a distinct colored spot (typically purple or yellow), which will be absent in the starting material lane.

    • A complete reaction is indicated by the total disappearance of the starting material spot in the RM lane.

Visualizations

Boc Deprotection Mechanism

The acid-catalyzed removal of a Boc group proceeds through the formation of a stable tert-butyl cation.

G cluster_start Boc-Protected Amine cluster_protonation Protonation cluster_intermediate Intermediate Formation cluster_final Final Products p1->Protonated p2->CarbamicAcid tBu t-Bu+ p2->tBu p3->AmineSalt p3->CO2 BocN->p1 + H+ Protonated->p2 Fragmentation CarbamicAcid->p3 Decarboxylation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Role of Scavengers in Preventing Side Reactions

Scavengers are crucial for preventing the reactive tert-butyl cation from causing unwanted modifications to the target molecule.

G tBu Reactive tert-Butyl Cation (t-Bu+) SideProduct Undesired Side Product (e.g., tert-Butylated Tryptophan) tBu->SideProduct Undesired Alkylation Neutralized Neutralized Byproduct (e.g., t-Butyl-TIS) tBu->Neutralized Trapping Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Neutralized Molecule Nucleophilic Site on PEGylated Molecule Molecule->SideProduct

Caption: Scavengers trap reactive cations to prevent side product formation.

References

Technical Support Center: Optimization of Boc-PEG1-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Boc-PEG1-Boc coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful conjugation of Boc-NH-PEG1-NH-Boc with carboxyl-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, chemically known as di-tert-butyl N,N'-(ethane-1,2-diylbis(oxy)ethane-2,1-diyl)dicarbamate, is a homobifunctional crosslinker. It possesses a single polyethylene glycol (PEG) unit with Boc-protected amine groups at both ends. This molecule is commonly used as a spacer in bioconjugation to link two molecules, often proteins, peptides, or small molecule drugs, where the PEG unit enhances solubility and reduces steric hindrance. The Boc protecting groups can be removed under acidic conditions to reveal primary amines for subsequent reactions.

Q2: What is the most common method for coupling this compound to a carboxylic acid?

The most prevalent method for coupling a Boc-protected PEG amine to a carboxylic acid is through carbodiimide chemistry, frequently utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This two-step, one-pot reaction first activates the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then efficiently reacts with the primary amine of the (deprotected) PEG to form a stable amide bond.[2][4]

Q3: What are the critical parameters to control for a successful coupling reaction?

Several parameters are crucial for optimizing the coupling reaction:

  • pH: The activation of the carboxylic acid with EDC is most efficient in an acidic environment (pH 4.5-6.0). However, the subsequent reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.0).

  • Reagent Stoichiometry: The molar ratio of the coupling reagents (EDC and NHS) to the carboxylic acid, and the ratio of the PEG-amine to the activated carboxylic acid, will significantly impact the reaction efficiency. A molar excess of the activated molecule is often recommended to drive the reaction to completion.

  • Solvent: The choice of solvent is critical and should be one in which all reactants are soluble. Anhydrous dimethylformamide (DMF) and dichloromethane (DCM) are commonly used for organic-soluble reactants, while aqueous buffers like MES are suitable for water-soluble molecules.

  • Temperature and Reaction Time: Most coupling reactions are performed at room temperature for a few hours to overnight. Optimization of these parameters may be necessary depending on the specific substrates.

  • Moisture: Carbodiimides are sensitive to hydrolysis, so it is essential to use anhydrous solvents and handle reagents in a dry environment to prevent inactivation.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with carboxylic acids.

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Inefficient Carboxylic Acid Activation: The pH may be suboptimal for EDC/NHS activity, or the reagents may have degraded due to moisture.- Ensure the activation step is performed in an acidic buffer (e.g., MES buffer at pH 4.5-6.0).- Use fresh, high-quality EDC and NHS and store them under desiccated conditions.- Consider using a higher molar excess of EDC and NHS (e.g., 1.5-2.0 equivalents relative to the carboxylic acid).
Hydrolysis of Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH.- Perform the reaction in a timely manner after the activation step.- Maintain the pH of the coupling reaction in the recommended range (7.2-8.0).
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture.- Test the solubility of all reactants in the chosen solvent before starting the reaction.- Consider using a co-solvent system (e.g., DMF/DCM or DMSO/water) to improve solubility.
Steric Hindrance: The carboxylic acid or the molecule it is attached to may be sterically hindered, preventing efficient coupling.- Increase the reaction time and/or temperature (e.g., 37°C).- Consider using a coupling reagent known to be effective for hindered couplings, such as HATU or HBTU.
Presence of Side Products Formation of N-acylurea: The O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.- The addition of NHS or HOBt minimizes the formation of this byproduct by rapidly converting the O-acylisourea to a more stable active ester.
Di-acylation or Polymerization: If the carboxylic acid-containing molecule has more than one carboxyl group, or if the stoichiometry is not well-controlled, cross-linking and polymerization can occur.- Carefully control the molar ratios of the reactants. Using the dicarboxylic acid as the limiting reagent can help to minimize polymerization.- Consider a protection strategy for additional carboxylic acid groups if mono-conjugation is desired.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and byproducts like N-acylurea may have similar polarities, making chromatographic separation challenging.- Optimize the reaction to minimize byproduct formation.- Explore different purification techniques such as preparative HPLC with a suitable gradient, size-exclusion chromatography, or precipitation/crystallization.
Amphipathic Nature of PEGylated Product: The PEG chain can impart both hydrophilic and hydrophobic characteristics, complicating extraction and chromatography.- For purification by column chromatography, a gradient of a polar organic solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.- For larger PEGylated products, dialysis or tangential flow filtration can be used to remove small molecule impurities.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxylic Acid to Deprotected this compound in an Organic Solvent

Materials:

  • Boc-NH-PEG1-NH-Boc

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Boc Deprotection (if starting with this compound):

    • Dissolve Boc-NH-PEG1-NH-Boc in DCM.

    • Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting amine salt is used directly in the next step.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve the carboxylic acid-containing molecule (1.0 eq.), EDC·HCl (1.5 eq.), and NHS (1.5 eq.) in anhydrous DCM or DMF.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Coupling Reaction:

    • Dissolve the deprotected PEG-diamine TFA salt in anhydrous DCM or DMF.

    • Add DIPEA or TEA (2.5 eq.) to neutralize the TFA salt.

    • Add the activated carboxylic acid solution dropwise to the PEG-diamine solution.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/Sulfo-NHS Coupling in Aqueous Buffer

Materials:

  • Deprotected PEG1-diamine

  • Water-soluble carboxylic acid-containing molecule

  • EDC·HCl

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • MES Buffer (0.1 M, pH 4.5-6.0)

  • PBS Buffer (0.1 M, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in MES buffer.

    • Add EDC·HCl (1.5 eq.) and Sulfo-NHS (1.5 eq.).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Dissolve the deprotected PEG1-diamine in PBS buffer.

    • Add the activated carboxylic acid solution to the PEG-diamine solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction.

    • Purify the conjugate by dialysis or centrifugal ultrafiltration to remove unreacted reagents and byproducts.

Data Presentation

Table 1: Recommended Molar Ratios for Coupling Reaction Components

ReactantMolar Equivalents (relative to Carboxylic Acid)
Carboxylic Acid1.0
EDC·HCl1.2 - 2.0
NHS / Sulfo-NHS1.2 - 2.0
Deprotected PEG1-diamine1.0 - 1.5
Base (e.g., DIPEA)2.0 - 3.0 (if starting with amine salt)

Table 2: Common Solvents and Buffers for this compound Coupling

Solvent/BufferTypical Use CaseNotes
Dichloromethane (DCM)Organic-soluble reactantsAnhydrous conditions are critical.
Dimethylformamide (DMF)Good solvating power for a wide range of reactantsAnhydrous conditions are critical. Can be difficult to remove.
MES Buffer (pH 4.5-6.0)Aqueous activation of carboxylic acidsDoes not contain primary amines that can compete in the reaction.
Phosphate Buffered Saline (PBS, pH 7.2-7.5)Aqueous coupling of NHS-ester to amineCommon buffer for biomolecule conjugation.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification start_deprotection Dissolve this compound in DCM add_tfa Add TFA (20-50%) start_deprotection->add_tfa stir_deprotection Stir for 1-2h at RT add_tfa->stir_deprotection monitor_deprotection Monitor by TLC/LC-MS stir_deprotection->monitor_deprotection remove_tfa Evaporate TFA/DCM monitor_deprotection->remove_tfa peg_amine_salt PEG-Diamine TFA Salt remove_tfa->peg_amine_salt dissolve_peg Dissolve PEG-Diamine Salt peg_amine_salt->dissolve_peg start_activation Dissolve Carboxylic Acid, EDC, NHS in Anhydrous Solvent stir_activation Stir for 30-60 min at RT start_activation->stir_activation activated_acid Activated NHS-Ester stir_activation->activated_acid combine Combine Activated Acid and PEG-Diamine activated_acid->combine add_base Add Base (e.g., DIPEA) dissolve_peg->add_base add_base->combine stir_coupling Stir for 4-24h at RT combine->stir_coupling monitor_coupling Monitor by TLC/LC-MS stir_coupling->monitor_coupling crude_product Crude Product monitor_coupling->crude_product workup Aqueous Work-up crude_product->workup purify Column Chromatography workup->purify final_product Pure Conjugate purify->final_product

Caption: Experimental workflow for this compound coupling.

troubleshooting_guide cluster_side_reactions Side Reactions start Low or No Product Yield? check_reagents Use fresh EDC/NHS? Store desiccated? start->check_reagents Yes check_ph Activation pH acidic (4.5-6.0)? start->check_ph Yes check_solvent Using anhydrous solvent? start->check_solvent Yes check_solubility All reactants soluble? start->check_solubility Yes check_coupling_ph Coupling pH optimal (7.2-8.0)? start->check_coupling_ph Yes check_time_temp Increase reaction time/temp? start->check_time_temp Yes check_steric_hindrance Consider sterically hindered reagents? start->check_steric_hindrance Yes side_products Side products observed? start->side_products No, but side products n_acylurea N-acylurea formation? Ensure NHS/HOBt is used. side_products->n_acylurea Yes polymerization Polymerization? Control stoichiometry. side_products->polymerization Yes

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Purification of Boc-PEG1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Boc-PEG1-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities are the mono-Boc-protected intermediate (Boc-NH-PEG1-NH2) and the unreacted starting diamine (H2N-PEG1-NH2). Due to the symmetrical nature of the starting material, achieving complete di-substitution can be challenging, often resulting in a mixture of di-protected, mono-protected, and unprotected species. Other potential impurities can include byproducts from the Boc-protection reaction and residual solvents.

Q2: Why is it difficult to separate this compound from the mono-protected intermediate?

A2: The separation is challenging due to the similar polarities of the di-protected and mono-protected compounds. The presence of the polar PEG linker in both molecules means they will have comparable solubility in many solvent systems, making techniques like liquid-liquid extraction and column chromatography less straightforward.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended technique for assessing the purity of this compound conjugates.[][2] Specifically, Reverse-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA) is effective for separating the desired product from impurities.[2] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and identifying impurities.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a viable purification method if a suitable solvent system can be identified. The ideal solvent will fully dissolve the crude product at an elevated temperature but will have poor solubility for the desired this compound conjugate at room temperature or below, allowing it to crystallize out while impurities remain in solution. A solvent system of n-Hexane/Acetone or n-Hexane/Ethyl Acetate are common starting points for the recrystallization of moderately polar organic compounds.[3]

Troubleshooting Guides

Problem 1: Poor separation of this compound and mono-Boc-PEG1-NH2 by column chromatography.
Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving the compounds.
- Action: Perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to identify a system that provides good separation between the spots corresponding to the di-Boc and mono-Boc species. A gradient elution on the column, starting with a less polar solvent and gradually increasing the polarity, is often effective.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
- Action: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Improper Column Packing The silica gel in the column is not packed uniformly, leading to channeling and poor separation.
- Action: Ensure the column is packed carefully and evenly. A wet slurry packing method is generally recommended for better results.
Problem 2: The desired this compound conjugate is not crystallizing during recrystallization attempts.
Possible Cause Suggested Solution
Inappropriate Solvent Choice The solvent may be too good at dissolving the compound even at low temperatures, or the compound may be "oiling out" instead of crystallizing.
- Action: Experiment with a variety of solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3] Try binary solvent systems where the compound is soluble in one solvent and insoluble in the other. Add the "good" solvent until the compound dissolves at elevated temperature, then slowly add the "bad" solvent until the solution becomes turbid. Cool slowly to encourage crystal growth. Common solvent systems to try include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.
Solution is Not Saturated The concentration of the compound in the solvent is too low to induce crystallization upon cooling.
- Action: Reduce the volume of the solvent by gentle heating or under a stream of inert gas to achieve a saturated solution at the boiling point of the solvent.
Presence of Impurities High levels of impurities can inhibit crystal formation.
- Action: Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.
Problem 3: Low yield after liquid-liquid extraction.
Possible Cause Suggested Solution
Incomplete Extraction The desired product has significant solubility in the aqueous phase.
- Action: Increase the number of extractions with the organic solvent (e.g., from 3 to 5). Saturating the aqueous layer with a salt like sodium chloride (brine wash) can decrease the solubility of the organic compound in the aqueous phase and improve partitioning into the organic layer.
Emulsion Formation An emulsion has formed at the interface of the aqueous and organic layers, trapping the product.
- Action: Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help to break the emulsion. In some cases, filtering the entire mixture through a pad of celite can be effective.

Quantitative Data

The following table presents representative data for the mono-Boc protection of various diamines. While not specific to this compound, it illustrates the typical distribution of products and the purities that can be achieved, highlighting the challenge of achieving 100% di-substitution.

DiamineMono-Boc ProductYield (%)Purity (%)
(1R,2R)-1,2-diaminocyclohexanetert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate66>99
Ethylenediaminetert-butyl (2-aminoethyl)carbamate2298
1,3-Diaminopropanetert-butyl (3-aminopropyl)carbamate5193
1,4-Diaminobutanetert-butyl (4-aminobutyl)carbamate6097
1,5-Diaminopentanetert-butyl (5-aminopentyl)carbamate6796
1,6-Diaminohexanetert-butyl (6-aminohexyl)carbamate72>99
1,8-Diaminooctanetert-butyl (8-aminooctyl)carbamate63>99

(Data adapted from a study on the selective mono-Boc protection of diamines. The yield and purity are for the mono-protected product, indicating that a significant portion of the reaction mixture could contain di-protected and unprotected species.)

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and analyze each fraction by TLC to identify those containing the pure this compound conjugate.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Column: Employ a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm) for the carbamate bond.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase and inject it into the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the sample by calculating the relative peak areas.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound (Mixture of di-Boc, mono-Boc, and diamine) Extraction Liquid-Liquid Extraction (to remove water-soluble impurities) Crude->Extraction Column Silica Gel Column Chromatography (to separate by polarity) Extraction->Column Recrystallization Recrystallization (for final polishing) Column->Recrystallization TLC TLC Monitoring Column->TLC Monitor Fractions HPLC HPLC Purity Check Recrystallization->HPLC Check Purity Pure_Product Pure this compound Recrystallization->Pure_Product NMR NMR for Structure Confirmation Pure_Product->NMR Confirm Structure

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Tree Start Impure Product after Initial Purification Q1 What is the nature of the impurity? Start->Q1 A1_Mono Mono-Boc Adduct Q1->A1_Mono Polar spot on TLC A1_Start Starting Diamine Q1->A1_Start Very polar spot on TLC A1_Other Other Byproducts Q1->A1_Other Multiple spots Sol_Col Optimize Column Chromatography: - Adjust solvent gradient - Reduce sample load A1_Mono->Sol_Col Sol_Recrys Attempt Recrystallization: - Screen various solvent systems A1_Mono->Sol_Recrys Sol_Ext Perform Acid/Base Extraction: - To remove basic starting material A1_Start->Sol_Ext A1_Other->Sol_Col

References

Strategies to improve the yield of Boc-PEG1-Boc reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Boc-PEG1-Boc reactions.

Troubleshooting Guide

Low yields in this compound synthesis are often due to incomplete reactions or the formation of the mono-Boc-PEG1-amine byproduct. The following table summarizes key reaction parameters and their expected impact on the product distribution.

ParameterRecommended ConditionExpected Outcome for Di-Boc Product YieldRationale
Molar Ratio (Boc₂O:Diamine) 2.1 to 2.5 : 1IncreaseA slight excess of di-tert-butyl dicarbonate (Boc₂O) ensures that both amine groups of the ethylenediamine are protected.
Reaction Temperature 0°C to Room TemperatureOptimalThe reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system (e.g., Dioxane/Water)HighThe choice of solvent should ensure the solubility of both the diamine and the Boc anhydride. Anhydrous conditions are generally preferred to prevent hydrolysis of the Boc anhydride.
Base Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)IncreaseA non-nucleophilic base is used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected product.[1]
Reaction Time 12-24 hoursHighSufficient reaction time is crucial for the completion of the di-protection. Progress should be monitored by Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is low, and I observe a significant amount of a more polar byproduct on my TLC. What is the likely cause?

A1: The more polar byproduct is likely the mono-Boc-protected ethylenediamine (Boc-NH-PEG1-NH₂). This occurs when an insufficient amount of Boc-anhydride is used or if the reaction is not allowed to proceed to completion. To favor the formation of the di-protected product, consider increasing the molar ratio of Boc-anhydride to ethylenediamine to 2.1-2.2 equivalents.

Q2: How can I effectively monitor the progress of my this compound reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. The starting material, ethylenediamine, will remain at the baseline. The mono-Boc product will have a lower Rf value (more polar) than the desired di-Boc product (less polar). Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, which will appear as colored spots. The disappearance of the starting material and the mono-Boc intermediate indicates the completion of the reaction.

Q3: What are the best practices for purifying this compound?

A3: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is effective. The di-Boc product, being less polar, will elute before the mono-Boc byproduct. Following chromatography, the product should be dried under high vacuum to remove residual solvents.

Q4: I am observing some side products other than the mono-Boc derivative. What could they be?

A4: Besides the mono-protected species, potential side products can arise from the reaction of the amine with carbon dioxide from the air to form a carbamate salt, especially if the reaction is worked up under non-inert conditions.[2] Additionally, if the reaction temperature is too high, thermal decomposition of the Boc group can occur.[2] It is also crucial to ensure the reaction is not performed in a closed system, as the breakdown of the tert-butyl carbonate intermediate releases CO₂ gas.[3]

Q5: Can I perform the di-protection without a base?

A5: While the Boc protection of amines can proceed without a base, the reaction is generally slower and may not go to completion, especially for di-protection.[3] The use of a non-nucleophilic base like triethylamine or sodium bicarbonate is recommended to neutralize the in-situ formed acid and drive the reaction forward, leading to higher yields of the desired di-Boc product.

Experimental Protocol: Synthesis of this compound

This protocol details a standard procedure for the di-protection of ethylenediamine.

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (2.2 eq) in anhydrous dichloromethane.

  • Add the Boc₂O solution dropwise to the stirred ethylenediamine solution at 0°C over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent system and ninhydrin stain).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_eda Dissolve Ethylenediamine in DCM add_tea Add Triethylamine dissolve_eda->add_tea cool Cool to 0°C add_tea->cool add_boc Add Boc₂O Solution (dropwise) cool->add_boc dissolve_boc Dissolve Boc₂O in DCM dissolve_boc->add_boc warm_stir Warm to RT & Stir (12-24h) add_boc->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Water monitor->quench extract Aqueous Wash (NaHCO₃, Brine) quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_tlc Analyze TLC of Crude Product start->check_tlc incomplete_reaction Incomplete Reaction: Starting material or mono-Boc product present check_tlc->incomplete_reaction Predominant issue side_products Significant Side Products (other than mono-Boc) check_tlc->side_products Other issues purification_issue Difficulty in Purification check_tlc->purification_issue If pure product is hard to isolate solution1 Increase Boc₂O:Diamine ratio (to 2.1-2.2 : 1) incomplete_reaction->solution1 Action solution2 Increase reaction time and continue monitoring incomplete_reaction->solution2 Action solution3 Ensure anhydrous conditions and inert atmosphere side_products->solution3 Action solution4 Optimize purification (e.g., chromatography gradient) purification_issue->solution4 Action

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Technical Support Center: Addressing the Low Reactivity of Sterically Hindered Boc-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of sterically hindered Boc-PEG1-Boc in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as bis-Boc-1,2-diaminoethane, is a short, bifunctional linker molecule. It consists of a single polyethylene glycol (PEG) unit with both ends capped by a tert-butyloxycarbonyl (Boc) protecting group. The Boc groups mask the primary amines, which can be selectively deprotected to allow for sequential coupling reactions. This linker is commonly used in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies where a short, defined spacer is required.[1][2]

Q2: Why am I observing low reactivity with my this compound linker?

The primary reason for the low reactivity of this compound is steric hindrance. The two bulky Boc protecting groups are in close proximity on a very short PEG1 backbone. This spatial crowding can impede the approach of reagents for both the deprotection of the Boc groups and the subsequent coupling of the revealed amines to other molecules.[3]

Q3: How can I confirm that steric hindrance is the cause of my low reaction yield?

If you are experiencing low yields, incomplete reactions, or the need for extended reaction times, steric hindrance is a likely culprit. You can often infer this if similar reactions with longer, more flexible PEG linkers (e.g., Boc-PEG4-Boc) proceed more efficiently under the same conditions. Monitoring the reaction by techniques like TLC or LC-MS and observing a significant amount of unreacted starting material is another strong indicator.

Q4: Is it possible to deprotect only one of the two Boc groups on this compound?

Achieving selective mono-deprotection of this compound can be challenging due to the symmetrical nature of the molecule. However, by carefully controlling the reaction conditions, such as using a sub-stoichiometric amount of acid and shorter reaction times, it may be possible to favor the formation of the mono-deprotected product, Boc-NH-PEG1-NH2. This often requires careful optimization and purification to separate the mono-deprotected, di-deprotected, and unreacted starting material.

Troubleshooting Guides

Issue 1: Incomplete or Slow Boc Deprotection

The first step in utilizing this compound is the removal of one or both Boc protecting groups. Due to steric hindrance, this can be sluggish.

  • Increase Acid Strength and Concentration: Standard conditions like 20% TFA in DCM may be insufficient. Increasing the TFA concentration to 50% or using a stronger acid like 4M HCl in dioxane can enhance the rate of deprotection.[3] Studies on Boc deprotection kinetics have shown a second-order dependence on the acid concentration, meaning a higher concentration can significantly accelerate the reaction.[4]

  • Elevate Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier imposed by steric hindrance. However, this should be done cautiously to avoid potential side reactions.

  • Extend Reaction Time: For sterically hindered substrates, deprotection can take significantly longer than the typical 1-2 hours. Monitor the reaction progress over an extended period (e.g., 4-24 hours) to ensure completion.

  • Alternative Deprotection Reagents: For substrates with acid-sensitive functional groups, milder deprotection methods can be considered. One such method is the use of oxalyl chloride in methanol, which can effectively remove Boc groups at room temperature.

ReagentConcentrationSolventTemperatureTypical Reaction TimeExpected Yield (General)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp1 - 4 hoursModerate to High
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp0.5 - 2 hoursHigh
Oxalyl Chloride3 equivalentsMethanolRoom Temp1 - 4 hoursHigh

Note: Yields are general estimates for Boc deprotection and can vary significantly based on the specific substrate.

Issue 2: Low Yield in Subsequent Coupling Reactions

After successful Boc deprotection to reveal the free amine(s), the subsequent coupling to a carboxylic acid or other electrophile can also be challenging due to the remaining steric bulk.

  • Utilize a More Powerful Coupling Reagent: Standard coupling reagents may not be efficient enough. Uronium/aminium-based reagents like HATU, HBTU, or HCTU are more reactive and often provide better results in sterically hindered couplings. Comparative studies have shown that HATU often outperforms HBTU in terms of reaction speed and purity of the final product for difficult sequences.

  • Optimize Base and Solvent: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) to activate the coupling reagent without competing with the sterically hindered amine. Ensure your solvent (e.g., DMF, NMP) fully dissolves all reactants.

  • Increase Reaction Temperature and Time: Similar to the deprotection step, increasing the temperature and extending the reaction time can improve coupling yields for sterically hindered substrates.

  • Pre-activation of the Carboxylic Acid: Pre-activating the carboxylic acid with the coupling reagent before adding the deprotected this compound can sometimes improve the reaction outcome.

Coupling ReagentBaseSolventRelative EfficiencyPotential Side Reactions
HBTU DIPEADMFHighHigher risk of epimerization
HATU DIPEADMFVery HighLower risk of epimerization
HCTU DIPEADMFHighGuanidinylation of the N-terminus
PyBOP DIPEADMFHighGenerally clean

Note: Efficiency is a qualitative measure based on typical outcomes in sterically hindered peptide couplings.

Experimental Protocols

Protocol 1: Complete di-Boc Deprotection of this compound
  • Dissolve this compound (1 equivalent) in dichloromethane (DCM) or 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents per Boc group).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the product, diaminoethane dihydrochloride, often precipitates.

  • The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.

Protocol 2: Coupling of a Carboxylic Acid to Deprotected Diamino-PEG1
  • In a dry, inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add a solution of the di-deprotected diamino-PEG1 dihydrochloride (0.5 equivalents for a symmetrical reaction) and additional DIPEA (2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizing the Workflow

Troubleshooting Workflow for Low Reactivity of this compound

G Troubleshooting Workflow for Low Reactivity of this compound cluster_deprotection Deprotection Troubleshooting cluster_coupling Coupling Troubleshooting start Low Reaction Yield with this compound issue Identify the Problematic Step start->issue deprotection Boc Deprotection issue->deprotection Is it the deprotection? coupling Amine Coupling issue->coupling Is it the coupling? dep_sol1 Increase Acid Concentration (e.g., 50% TFA or 4M HCl) deprotection->dep_sol1 dep_sol2 Extend Reaction Time (Monitor by LC-MS) deprotection->dep_sol2 dep_sol3 Increase Temperature (Use with caution) deprotection->dep_sol3 dep_sol4 Try Alternative Reagents (e.g., Oxalyl Chloride/MeOH) deprotection->dep_sol4 coup_sol1 Use Stronger Coupling Reagent (e.g., HATU, HCTU) coupling->coup_sol1 coup_sol2 Optimize Base and Solvent (DIPEA in DMF/NMP) coupling->coup_sol2 coup_sol3 Increase Temperature and Time coupling->coup_sol3 coup_sol4 Pre-activate Carboxylic Acid coupling->coup_sol4 end_node Improved Yield dep_sol1->end_node dep_sol2->end_node dep_sol3->end_node dep_sol4->end_node coup_sol1->end_node coup_sol2->end_node coup_sol3->end_node coup_sol4->end_node

Caption: A decision tree for troubleshooting low reactivity issues with this compound.

Signaling Pathway of a PROTAC Molecule Synthesized with this compound

G Mechanism of Action for a PROTAC Utilizing a PEG1 Linker POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with PEG1 Linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of a PROTAC molecule.

References

Technical Support Center: Managing t-Butyl Cation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate unwanted side reactions involving the highly stable yet reactive t-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the t-butyl cation and why is it problematic in my reactions?

A1: The t-butyl cation, (CH₃)₃C⁺, is a tertiary carbocation that is among the most stable carbocations due to hyperconjugation and inductive effects from the three methyl groups.[1][2] Its high stability means it can have a significant lifetime in solution, allowing it to act as a potent electrophile. In many synthetic procedures, particularly during the acidic removal of tert-butyl-based protecting groups (like Boc in peptide synthesis) or in Friedel-Crafts alkylations, this cation is generated as an intermediate.[1] Its reactivity can lead to unwanted side reactions, primarily the alkylation of nucleophilic functional groups within your desired molecule, resulting in impurities and reduced yields.

Q2: Which functional groups are most susceptible to unwanted alkylation by the t-butyl cation?

A2: Nucleophilic side chains of amino acids are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1]

  • Cysteine (Cys): The free thiol group is a target for S-alkylation.[1]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.

Electron-rich aromatic rings, in general, are susceptible to this side reaction, which is a known issue in Friedel-Crafts alkylation, leading to poly-alkylation.

Q3: What are scavengers and how do they prevent these side reactions?

A3: Scavengers are nucleophilic compounds added to a reaction mixture to trap reactive intermediates, such as the t-butyl cation. They are more reactive towards the carbocation than the sensitive residues of your substrate, effectively neutralizing it before it can cause unwanted side reactions. Common scavengers work by reacting with the t-butyl cation to form stable, unreactive byproducts.

Troubleshooting Guides

Issue 1: Unwanted Side-Product Formation During Boc-Deprotection in Peptide Synthesis

Symptoms:

  • Observation of unexpected peaks in HPLC or LC-MS analysis of the crude peptide.

  • Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to the desired product.

Primary Cause: The generation of the t-butyl cation during the acidic cleavage of the Boc (tert-butyloxycarbonyl) protecting group leads to the alkylation of sensitive amino acid residues.

Solutions:

  • Incorporate Scavengers: The most effective solution is to add scavengers to the cleavage cocktail. The choice of scavenger depends on the amino acid composition of your peptide.

    • For Tryptophan-containing peptides: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.

    • For Methionine-containing peptides: Thioanisole is effective in preventing S-alkylation.

    • For Cysteine-containing peptides: Ethanedithiol (EDT) is a commonly used scavenger.

    • General Purpose: A common and effective scavenger is triisopropylsilane (TIS), which reduces the t-butyl cation to isobutane. Water can also act as a scavenger, forming tert-butanol.

  • Optimize the Cleavage Cocktail: For complex peptides with multiple sensitive residues, a scavenger "cocktail" is often employed.

    • A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

    • For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be highly effective.

Data on Scavenger Effectiveness:

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v/v)Desired Peptide (%)S-tert-butylated Peptide (%)
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
88% TFA / 5% Phenol / 5% H₂O / 2% TIS8515
Note: This data is illustrative and results may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocol: Boc Deprotection with a Scavenger Cocktail

This protocol describes a general procedure for the cleavage of a peptide from a solid-phase resin and removal of Boc protecting groups using a scavenger cocktail.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen or argon gas for drying

Procedure:

  • Place the peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Issue 2: Polyalkylation and Isomerization in Friedel-Crafts Alkylation

Symptoms:

  • Formation of di- or tri-alkylated aromatic products instead of the desired mono-alkylated product.

  • Isolation of an isomer of the target molecule, suggesting a carbocation rearrangement.

Primary Cause:

  • Polyalkylation: The initial alkylation product is often more nucleophilic than the starting aromatic ring, making it more susceptible to further alkylation.

  • Rearrangement: The carbocation intermediate can rearrange to a more stable carbocation before alkylating the aromatic ring.

Solutions:

  • Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize carbocation rearrangements.

  • Use of Tertiary Alkyl Halides: Employing tertiary alkyl halides, such as tert-butyl chloride, minimizes the possibility of carbocation rearrangement as the tertiary carbocation is already highly stable.

  • Alternative Synthetic Route: To avoid both polyalkylation and rearrangement, consider a Friedel-Crafts acylation followed by a reduction of the ketone. The acyl group is deactivating, preventing further acylation, and the acylium ion does not rearrange.

Experimental Protocol: Minimizing Side Reactions in the Synthesis of p-di-tert-butylbenzene

This protocol demonstrates the use of a tertiary halide and controlled conditions to synthesize a di-alkylated product while minimizing other side reactions.

Materials:

  • tert-butylbenzene

  • tert-butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, cool a mixture of tert-butylbenzene and tert-butyl chloride in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions to the stirred mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer and wash it sequentially with dilute HCl, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

Boc_Deprotection_and_Scavenging cluster_deprotection Boc Deprotection cluster_side_reaction Unwanted Side Reaction cluster_scavenging Scavenging Pathway Boc_Protected Boc-Protected Substrate Protonated_Boc Protonated Boc-Substrate Boc_Protected->Protonated_Boc + H⁺ (TFA) Deprotected_Substrate Deprotected Substrate Protonated_Boc->Deprotected_Substrate tBu_Cation t-Butyl Cation Protonated_Boc->tBu_Cation Alkylated_Side_Product Alkylated Side-Product tBu_Cation->Alkylated_Side_Product Trapped_Product Trapped, Stable Product tBu_Cation->Trapped_Product Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Cys) Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Product

Mechanism of Boc deprotection, side reaction, and scavenging.

Experimental_Workflow start Start: Peptide-Resin add_cocktail Add Cleavage Cocktail (TFA + Scavengers) start->add_cocktail react React at Room Temp (2-4 hours) add_cocktail->react filter_resin Filter to Remove Resin react->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether (2x) centrifuge->wash dry Dry Peptide wash->dry end End: Purified Peptide dry->end

Workflow for peptide cleavage and deprotection.

References

How to monitor the progress of a Boc-PEG1-Boc reaction effectively

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for effectively monitoring the progress of Boc-PEG1-Boc synthesis. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for monitoring the this compound reaction?

A1: The most effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages in tracking the consumption of the starting diamine and the formation of the mono- and di-protected products.

Q2: How does Thin-Layer Chromatography (TLC) help in monitoring the reaction?

A2: TLC is a rapid and convenient method for visualizing the progress of the reaction. The Boc-protected products are less polar than the starting diamino-PEG and will therefore have a higher Retention Factor (Rf) value on the TLC plate. By comparing the spots of the reaction mixture with the starting material, you can qualitatively assess the reaction's progression.

Q3: What is the role of Liquid Chromatography-Mass Spectrometry (LC-MS) in this synthesis?

A3: LC-MS is a powerful tool for obtaining both qualitative and quantitative data. It separates the components of the reaction mixture (starting material, mono-Boc, and di-Boc products) and provides their exact molecular weights, confirming their identities. The peak areas in the chromatogram can be used to determine the relative amounts of each species, allowing for a precise assessment of the reaction's conversion and selectivity.

Q4: How can NMR Spectroscopy be used to track the reaction progress?

A4: ¹H NMR spectroscopy is particularly useful for identifying the presence of the Boc protecting group. The tert-butyl protons of the Boc group appear as a characteristic singlet signal around 1.4 ppm. The integration of this signal relative to other protons in the molecule can be used to quantify the extent of Boc protection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains) 1. Insufficient Boc anhydride ((Boc)₂O).2. Inadequate reaction time or temperature.3. Poor solubility of reactants.1. Add an additional portion of (Boc)₂O.2. Extend the reaction time or gently heat the mixture, monitoring by TLC or LC-MS.3. Use a co-solvent to improve solubility.
Formation of Mono-Boc Product Only 1. Insufficient (Boc)₂O used.2. Steric hindrance preventing the second protection.1. Increase the molar equivalents of (Boc)₂O.2. Increase the reaction time and/or temperature.
TLC shows streaking of spots The amine starting material or product can interact strongly with the silica gel.Add a small amount of a basic modifier, such as triethylamine (1%), to the eluent system.[1]
Difficulty in detecting spots on TLC under UV light The compounds may not be UV-active.Use a staining agent like ninhydrin, which reacts with primary amines to produce a colored spot. The starting material will stain, while the fully protected product should not.[1]
Unexpected masses in LC-MS Formation of side products, such as urea derivatives from the reaction of the amine with isocyanate impurities in the Boc anhydride.Ensure the use of high-purity (Boc)₂O.

Experimental Protocols & Data

General Reaction Monitoring Workflow

The following diagram outlines the general workflow for monitoring the this compound reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Decision cluster_3 Outcome start Start Reaction: Diamino-PEG1 + (Boc)₂O aliquot Withdraw Aliquot start->aliquot tlc TLC Analysis aliquot->tlc Quick Check lcms LC-MS Analysis aliquot->lcms Quantitative Check nmr NMR Analysis aliquot->nmr Structural Check decision Reaction Complete? tlc->decision lcms->decision nmr->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot After extended time/ reagent addition

General workflow for monitoring the this compound reaction.
Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a ratio of 95:5 to 90:10. For basic compounds that may streak, adding 1% triethylamine (TEA) to the eluent can improve separation.[1]

  • Visualization:

    • UV light (254 nm) if the compounds are UV-active.

    • Staining with a ninhydrin solution followed by gentle heating. Primary amines (starting material and mono-Boc product) will appear as colored spots, while the di-Boc product will not.[1]

Compound Expected Rf Value Ninhydrin Staining
Diamino-PEG1LowPositive (Colored Spot)
Mono-Boc-PEG1-amineIntermediatePositive (Colored Spot)
This compoundHighNegative (No Color)
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% formic acid is a common choice.

  • Detection:

    • UV detector (e.g., at 214 nm).

    • Mass spectrometer in positive electrospray ionization (ESI+) mode.

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Diamino-PEG1C₄H₁₂N₂O104.15105.16
Mono-Boc-PEG1-amineC₉H₂₀N₂O₃204.26205.27
This compoundC₁₄H₂₈N₂O₅304.38305.39
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Key Signals:

    • Boc Group: A sharp singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.[2]

    • PEG Backbone: Signals corresponding to the methylene groups of the PEG linker.

The progress of the reaction can be monitored by the appearance and increase in the integral of the singlet at ~1.4 ppm. The ratio of the integration of this peak to the protons of the PEG backbone can indicate the degree of protection.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the reaction.

G start Monitor reaction by TLC/LC-MS q1 Is starting material consumed? start->q1 q2 Is di-Boc the major product? q1->q2 Yes incomplete_rxn Incomplete Reaction q1->incomplete_rxn No mono_product Mono-Boc is major product q2->mono_product No success Reaction Successful! Proceed to workup. q2->success Yes action1 1. Add more (Boc)₂O 2. Increase reaction time/temp incomplete_rxn->action1 action1->start Continue monitoring action2 1. Add more (Boc)₂O 2. Check for steric hindrance mono_product->action2 action2->start Continue monitoring

Troubleshooting decision tree for this compound synthesis.

References

Selecting the appropriate solvent system for Boc-PEG1-Boc chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the selection of an appropriate solvent system for chemistries involving N,N'-di-Boc-2,2'-(ethylenedioxy)diethanamine (referred to as Boc-PEG1-Boc).

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving this compound?

This compound is a relatively nonpolar molecule due to the presence of the two bulky tert-butoxycarbonyl (Boc) protecting groups. It exhibits good solubility in a range of common organic solvents. Dichloromethane (DCM) is a widely used solvent due to its ability to dissolve the starting material and its volatility, which simplifies product isolation. Other suitable solvents include chloroform (CHCl₃), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone. For reactions requiring more polar conditions, solvents like acetonitrile (ACN) and dimethylformamide (DMF) can also be used, although the solubility might be slightly lower compared to chlorinated solvents.

Q2: Which solvent system should I use for the Boc deprotection of this compound?

The standard method for Boc deprotection involves the use of a strong acid. The most common and effective reagent is trifluoroacetic acid (TFA). The reaction is typically performed in dichloromethane (DCM) as the solvent. A common protocol involves treating the Boc-protected PEG with a solution of 20-50% TFA in DCM at room temperature. The reaction progress can be easily monitored by thin-layer chromatography (TLC).

An alternative to TFA is using hydrochloric acid (HCl) in an organic solvent, such as a 4M solution of HCl in 1,4-dioxane or ethyl acetate. This method can be advantageous when the product or other functional groups are sensitive to TFA.

Q3: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid: The stoichiometry of the acid is critical. Each Boc group requires at least one equivalent of acid for cleavage, but a large excess is typically used to drive the reaction to completion. Ensure you are using a sufficient concentration and volume of TFA or HCl. For a solution of TFA in DCM, concentrations of 20-50% (v/v) are standard.

  • Presence of Water: The carbocation intermediate formed during deprotection can be quenched by water, potentially hindering the reaction. While scrupulously anhydrous conditions are not always necessary, using anhydrous solvents and reagents is good practice, especially for sensitive substrates.

  • Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. If the reaction is sluggish, you can extend the reaction time and monitor its progress by TLC. Avoid heating the reaction, as this can lead to side product formation.

  • Scavengers: The tert-butyl cation generated during the deprotection is electrophilic and can react with electron-rich functional groups (e.g., tryptophan, methionine, or thioethers). To prevent these side reactions, scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) are often added to the reaction mixture, typically at a concentration of 2-5%.

Q4: I am observing unexpected side products in my reaction. How can I minimize them?

Side product formation is often linked to the reactivity of the intermediates generated during the reaction.

  • During Deprotection: As mentioned above, the primary side reaction during deprotection is the alkylation of sensitive functional groups by the tert-butyl cation. The use of scavengers like triisopropylsilane (TIS) is highly recommended to mitigate this issue.

  • During Coupling Reactions: When coupling the deprotected PEG diamine with other molecules (e.g., N-hydroxysuccinimide esters), ensure that the reaction conditions are optimized. Use high-purity solvents and control the stoichiometry of your reactants carefully. The presence of moisture can lead to the hydrolysis of activated esters, reducing your yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor solubility of this compound Incorrect solvent choice.Use chlorinated solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) for maximum solubility. Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) are also good alternatives.
Incomplete Boc deprotection 1. Insufficient acid (TFA or HCl).2. Presence of moisture.3. Short reaction time.1. Increase the concentration of TFA to 50% in DCM or use a larger excess of 4M HCl in dioxane.2. Use anhydrous grade solvents.3. Extend the reaction time to 2-4 hours and monitor by TLC until the starting material is fully consumed.
Formation of side products during deprotection Alkylation by the tert-butyl cation intermediate.Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) (2-5% v/v) to the reaction mixture to quench the cation.
Low yield after purification 1. Product loss during work-up.2. Incomplete reaction.1. The resulting diamine salt after deprotection is often highly polar and water-soluble. Avoid aqueous work-ups where possible. Evaporate the solvent and TFA under reduced pressure.2. Ensure the deprotection reaction has gone to completion using TLC analysis before proceeding with the work-up.

Solvent System Selection

The choice of solvent is critical for ensuring high yield and purity. The following table summarizes the properties of common solvents for this compound chemistry.

|

Technical Support Center: Enhancing Molecular Stability with Boc-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the stability of molecules synthesized with Boc-PEG1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance molecular stability?

A1: this compound is a homobifunctional crosslinker featuring a single polyethylene glycol (PEG) unit flanked by two tert-butyloxycarbonyl (Boc) protected amine groups. The PEG component enhances the stability of conjugated molecules, such as proteins and peptides, through several mechanisms.[1][2] PEGylation, the process of attaching PEG chains, increases the hydrodynamic volume of the molecule, which can protect it from renal clearance and proteolytic degradation.[1][2] Additionally, the PEG moiety creates a hydration shell around the molecule, which can help maintain its conformational stability.[1] The Boc groups serve as temporary protecting groups for the terminal amines, allowing for controlled, stepwise conjugation reactions.

Q2: What types of stability are improved by PEGylation with this compound?

A2: PEGylation can enhance several aspects of molecular stability, including:

  • Proteolytic Stability: The PEG chain provides steric hindrance, making it more difficult for proteolytic enzymes to access and cleave the molecule.

  • Thermal Stability: PEGylation can increase the thermal tolerance of proteins by preventing aggregation at elevated temperatures. After 96 hours of incubation, native recombinant human acid fibroblast growth factor (rhaFGF) retained only 23.7% of its original activity, while the PEGylated version retained 61.3%.

  • Conformational Stability: By creating a hydration layer and reducing structural dynamics, PEGylation can help maintain the native three-dimensional structure of a protein.

Q3: What are the key considerations before starting a conjugation reaction with this compound?

A3: Before initiating your experiment, it is crucial to consider the following:

  • Purity of Reagents: Ensure the this compound linker and your target molecule are of high purity to avoid side reactions and simplify purification of the final conjugate.

  • Solubility: this compound is soluble in organic solvents like DMSO and DMF, as well as in aqueous solutions. Ensure your target molecule is soluble in the chosen reaction buffer.

  • Reaction Stoichiometry: The molar ratio of the this compound linker to your target molecule will influence the efficiency of the conjugation and the formation of desired products versus oligomers. Optimization of this ratio is often necessary.

  • Side-Chain Protection: Reactive functional groups on your target molecule, particularly on amino acid side chains (e.g., lysine, arginine, asparagine, glutamine), may need to be protected to prevent unwanted side reactions during conjugation.

Troubleshooting Guides

Problem 1: Incomplete Conjugation or Low Yield
Potential Cause Troubleshooting Steps
Suboptimal pH of the reaction buffer. The optimal pH for the reaction of activated linkers with primary amines is typically between 7.2 and 8.5. If the pH is too low, the reaction rate will be slow. If it is too high, hydrolysis of activated esters can occur. Perform small-scale experiments to determine the optimal pH for your specific molecule.
Low concentration of reactants. Increase the concentration of your target molecule and/or the this compound linker to favor the conjugation reaction.
Steric hindrance. The site of conjugation on your target molecule may be sterically hindered, preventing efficient reaction with the linker. Consider site-directed mutagenesis to introduce a more accessible reactive group if possible.
Presence of interfering substances. Ensure your buffers are free from primary amines (e.g., Tris) that can compete with your target molecule for reaction with the activated linker.
Problem 2: Formation of Aggregates or Precipitates
Potential Cause Troubleshooting Steps
Poor solubility of the conjugate. The addition of the PEG linker generally improves solubility. However, if aggregation occurs, consider changing the buffer composition, pH, or adding solubility-enhancing agents.
Cross-linking leading to oligomerization. If both ends of the this compound linker react with different molecules of your target, it can lead to the formation of dimers, trimers, and larger oligomers, which may precipitate. To minimize this, use a molar excess of your target molecule relative to the linker.
Incorrect storage conditions. Store the final conjugate at the recommended temperature (typically -20°C or -80°C) and in a suitable buffer to maintain its stability.
Problem 3: Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient acid strength or concentration. The Boc group is cleaved by acid. Trifluoroacetic acid (TFA) is commonly used. If deprotection is incomplete, you can try increasing the concentration of TFA or using a stronger acid system like HCl in dioxane.
Inadequate reaction time or temperature. Boc deprotection is a kinetic process. Extend the reaction time or consider a slight increase in temperature, while carefully monitoring for potential degradation of your molecule.
Presence of scavengers. While scavengers like triisopropylsilane (TIS) are often used to prevent side reactions during deprotection, an inappropriate scavenger or concentration might interfere with the reaction.
Problem 4: Difficulty in Purifying the Final Conjugate
Potential Cause Troubleshooting Steps
Heterogeneous reaction products. A mix of unreacted starting materials, mono-conjugated, and di-conjugated species can be challenging to separate. Optimize the reaction stoichiometry to favor the desired product.
Similar properties of product and impurities. If the desired conjugate has similar size and charge to impurities, chromatographic separation can be difficult. Consider using a different purification technique, such as affinity chromatography if an appropriate tag is present.
Aggregation during purification. Perform purification steps at 4°C and in buffers that promote the stability of your conjugate to minimize aggregation.

Quantitative Data on Stability Enhancement

While specific quantitative data for molecules synthesized with this compound is limited in the public domain and often depends on the specific molecule being conjugated, the following table provides an example of the kind of stability enhancement that can be achieved through PEGylation.

ParameterUnmodified rhaFGFPEGylated rhaFGFReference
Remaining Activity after 96h at 37°C 23.7%61.3%
Intact Protein after 20 min Trypsin Digestion Nearly 0%31.3%
Urea Concentration for 50% Denaturation 4.2 M5.4 M

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Protein with this compound

This protocol describes a general method for conjugating a protein to this compound using EDC/NHS chemistry to activate the carboxyl groups on the linker.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • In a separate tube, prepare 100 mM solutions of EDC and NHS in anhydrous DMF or DMSO.

    • To activate the this compound, mix the linker, EDC, and NHS solutions at a 1:1:1 molar ratio.

    • Incubate the mixture for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Dissolve the protein of interest in the Conjugation Buffer to a concentration of 1-5 mg/mL.

    • Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography to separate based on size or ion-exchange chromatography based on charge).

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether (cold)

  • PBS, pH 7.4

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in a solution of 50% TFA in DCM. If your molecule is sensitive to acid-catalyzed side reactions, add 2.5% TIS as a scavenger.

    • Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Precipitation of the Deprotected Conjugate:

    • After the reaction is complete, add cold diethyl ether to the reaction mixture to precipitate the deprotected conjugate.

    • Centrifuge the mixture to pellet the precipitate and carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether to remove residual TFA and scavenger.

  • Solubilization and Purification:

    • Dissolve the pellet in PBS, pH 7.4.

    • Perform buffer exchange using dialysis or a desalting column to remove any remaining traces of TFA.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Activation Activation of This compound (EDC/NHS) Conjugation Conjugation to Target Molecule Activation->Conjugation Quenching Quenching Reaction Conjugation->Quenching Deprotection Boc Deprotection (TFA) Quenching->Deprotection Purification Purification (Chromatography) Deprotection->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Logic Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield/ Incomplete Reaction Problem->LowYield Synthesis Issues Aggregation Aggregation/ Precipitation Problem->Aggregation Stability Issues Impurity Impurity Issues Problem->Impurity Purification Issues CheckParams Check Reaction Parameters (pH, Conc.) LowYield->CheckParams Aggregation->CheckParams OptimizePuri Optimize Purification Strategy Impurity->OptimizePuri ModifyProtocol Modify Protocol CheckParams->ModifyProtocol OptimizePuri->ModifyProtocol Success Successful Outcome ModifyProtocol->Success

Caption: Troubleshooting decision-making process.

References

Validation & Comparative

The Short-Chain Advantage: A Comparative Guide to Boc-PEG1-Boc in Bifunctional Linking

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. For researchers, scientists, and drug development professionals, polyethylene glycol (PEG) linkers have become indispensable tools. This guide provides an objective comparison of the short-chain bifunctional linker, Boc-PEG1-Boc, against other common PEG linkers, with a focus on its advantages in specific applications. We present supporting experimental data and detailed protocols to inform the rational design of bioconjugates.

Introduction to this compound

This compound is a heterobifunctional linker characterized by a single ethylene glycol unit (PEG1) flanked by two tert-butyloxycarbonyl (Boc) protected amine groups. The Boc protecting group is labile under acidic conditions, allowing for a stepwise and controlled conjugation strategy. This short, discrete linker offers unique properties that distinguish it from longer-chain and other types of bifunctional PEG linkers.

Core Advantages of a Short PEG Linker

The primary advantage of a short-chain linker like this compound lies in its ability to create a compact and stable linkage between two molecules. In applications such as antibody-drug conjugates (ADCs), shorter linkers have been shown to enhance stability by anchoring the payload within the spatial shielding of the antibody.[1] This can reduce the premature release of the cytotoxic payload in circulation, a critical factor in minimizing off-target toxicity.

Comparative Analysis of Bifunctional PEG Linkers

The selection of an optimal PEG linker is a balance between desired physicochemical properties and the specific requirements of the application. The following tables provide a comparative overview of this compound and other classes of bifunctional PEG linkers.

Table 1: Physicochemical and Functional Properties of PEG Linkers
PropertyThis compoundLong-Chain Boc-PEG Linkers (e.g., Boc-PEG8-Boc)Non-Protected Amino-PEG LinkersMaleimide-PEG Linkers
Structure Discrete, single ethylene glycol unit with two Boc-protected aminesLonger, discrete PEG chain with two Boc-protected aminesPEG chain with one or two free amine groupsPEG chain with a maleimide group and another functional group
Conjugation Strategy Stepwise, acid-labile deprotection of Boc groupsStepwise, acid-labile deprotection of Boc groupsDirect conjugation to carboxyl groups or other reactive moietiesThiol-specific conjugation via Michael addition
Flexibility LimitedHighVariableModerate
Hydrophilicity ModerateHighHighModerate
Steric Hindrance LowHighVariableModerate
Stability of Conjugate Potentially high due to compact structureGenerally highDependent on the formed bondSusceptible to retro-Michael reaction, but can be stabilized
Table 2: Performance Characteristics in Antibody-Drug Conjugates (ADCs)
Performance MetricThis compound (Expected)Long-Chain PEG Linkers (e.g., PEG8)
In Vitro Cytotoxicity High, due to minimal steric hindranceCan be reduced with very long chains
In Vivo Half-Life Less extended compared to long-chain PEGsSignificantly extended
ADC Stability in Plasma HighHigh
Tumor Accumulation EffectiveCan be enhanced with longer chains
Off-Target Toxicity Potentially lower due to enhanced stabilityCan increase if the linker is unstable

Note: Direct quantitative comparative data for this compound is limited in publicly available literature. The expected performance is based on the established principles of the advantages of short-chain linkers in specific contexts.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional linkers. Below are representative protocols for the use of a Boc-protected PEG linker with a terminal carboxylic acid (a common derivative for initial conjugation) and a general protocol for assessing ADC stability.

Protocol 1: Two-Step Conjugation using Boc-NH-PEG1-COOH

This protocol describes the conjugation of two different molecules (Molecule A and Molecule B) using a Boc-protected, carboxyl-terminated PEG1 linker.

Materials:

  • Boc-NH-PEG1-COOH

  • Molecule A (containing a primary amine)

  • Molecule B (containing a primary amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1)

  • Neutralization Buffer: Saturated sodium bicarbonate solution

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation of Boc-NH-PEG1-COOH:

    • Dissolve Boc-NH-PEG1-COOH in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Molecule A:

    • Add the activated Boc-NH-PEG1-COOH solution to a solution of Molecule A in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Purify the Boc-NH-PEG1-Molecule A conjugate using size-exclusion chromatography or dialysis.

  • Boc Deprotection:

    • Dissolve the purified conjugate in the Deprotection Solution.

    • Stir the reaction for 30-60 minutes at room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue by washing with Neutralization Buffer.

    • Purify the deprotected H2N-PEG1-Molecule A conjugate.

  • Conjugation to Molecule B:

    • Repeat the EDC/NHS activation step with a carboxyl-containing payload.

    • Add the activated payload to the deprotected H2N-PEG1-Molecule A conjugate in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Quench the reaction by adding the Quenching Solution.

    • Purify the final Molecule B-PEG1-Molecule A conjugate.

Protocol 2: In Vitro Plasma Stability Assay of an Antibody-Drug Conjugate

This protocol outlines a method to assess the stability of the linker in an ADC in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the mixture.

  • Immediately process the sample to precipitate plasma proteins (e.g., with acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability.

Visualizing Workflows and Molecular Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships in bioconjugation strategies.

G cluster_step1 Step 1: Activation and First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Boc_PEG_Acid Boc-NH-PEG1-COOH EDC_NHS EDC / NHS Activation Boc_PEG_Acid->EDC_NHS Activated_Linker Activated Boc-Linker EDC_NHS->Activated_Linker Conjugate1 Boc-Linker-Molecule A Activated_Linker->Conjugate1 Molecule_A Molecule A (Amine-containing) Molecule_A->Conjugate1 TFA TFA Treatment Conjugate1->TFA Deprotected_Conjugate H2N-Linker-Molecule A TFA->Deprotected_Conjugate Final_Conjugate Molecule A-Linker-Molecule B Deprotected_Conjugate->Final_Conjugate Molecule_B Molecule B (Carboxyl-containing) EDC_NHS2 EDC / NHS Activation Molecule_B->EDC_NHS2 Activated_Molecule_B Activated Molecule B EDC_NHS2->Activated_Molecule_B Activated_Molecule_B->Final_Conjugate

Caption: Two-step conjugation workflow using a Boc-protected PEG linker.

G cluster_workflow ADC Plasma Stability Assay Workflow Start ADC in Plasma (t=0) Incubation Incubate at 37°C Start->Incubation Sampling Aliquots at Time Points Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis LC-MS Analysis of Supernatant Centrifugation->Analysis Result Quantify Released Payload Analysis->Result

Caption: Workflow for assessing the in vitro plasma stability of an ADC.

Conclusion

This compound and other short-chain bifunctional PEG linkers offer distinct advantages in bioconjugation, particularly in applications where a compact and stable linkage is paramount. The ability to perform a stepwise conjugation under controlled conditions, combined with the minimal steric hindrance of the short PEG chain, makes these linkers a powerful tool for the development of next-generation bioconjugates, including ADCs. While direct quantitative comparisons with a wide range of other linkers are not extensively available, the principles of linker chemistry and the available data on short versus long PEG chains provide a strong rationale for their use in specific contexts. The protocols and workflows provided in this guide offer a starting point for researchers to explore the benefits of these short-chain linkers in their own applications.

References

A Comparative Guide to the Characterization of Boc-PEG1-Boc and Its Alternatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bifunctional linkers is a critical aspect of modern drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The purity and structural integrity of these linkers directly impact the efficacy, safety, and reproducibility of the final therapeutic agent. This guide provides an objective comparison of the analytical characterization of tert-butoxycarbonyl (Boc)-protected polyethylene glycol (PEG) linker, Boc-PEG1-Boc, with two common alternatives: a longer-chain Boc-protected linker (Boc-PEG2-Boc) and a linker with a different protecting group (Fmoc-PEG1-Fmoc). The comparison is supported by predicted experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Performance Comparison: this compound vs. Alternatives

The choice of a bifunctional linker is often dictated by the specific requirements of the synthetic strategy, including the desired length of the spacer and the orthogonality of the protecting groups. This compound offers a short, flexible, and hydrophilic spacer with acid-labile protecting groups. Its characterization by NMR and MS is crucial to confirm its identity and purity before its use in further synthetic steps.

ParameterThis compoundBoc-PEG2-BocFmoc-PEG1-Fmoc
Molecular Formula C₁₄H₂₈N₂O₅C₁₆H₃₂N₂O₆C₃₄H₃₂N₂O₅
Molecular Weight 304.38 g/mol 348.43 g/mol 564.63 g/mol
Protecting Group Boc (acid-labile)Boc (acid-labile)Fmoc (base-labile)
PEG Chain Length 121
¹H NMR Complexity LowLowHigh
MS Fragmentation Loss of isobutyleneLoss of isobutyleneLoss of dibenzofulvene

Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the PEG linker.

Sample Preparation:

  • Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard 1D proton

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay: 1-5 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-12 ppm

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and identify characteristic fragments.

Sample Preparation:

  • Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Instrument Parameters (ESI-TOF MS):

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Fragmentor Voltage: 70-120 V

  • Mass Range: 100-1000 m/z

  • Mobile Phase: Acetonitrile/water with 0.1% formic acid

Data Presentation

Predicted ¹H NMR Data
CompoundProton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
This compound t-butyl (Boc)1.44singlet18H
-CH₂-N-3.25triplet4H
-CH₂-O-3.65triplet4H
Boc-PEG2-Boc t-butyl (Boc)1.44singlet18H
-CH₂-N-3.25triplet4H
-O-CH₂-CH₂-O-3.60singlet4H
-N-CH₂-CH₂-O-3.65triplet4H
Fmoc-PEG1-Fmoc -CH₂-N-3.35triplet4H
-CH₂-O-3.70triplet4H
CH (Fmoc)4.22triplet2H
CH₂ (Fmoc)4.40doublet4H
Aromatic (Fmoc)7.30-7.80multiplet16H
Predicted Mass Spectrometry Data
Compound[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)Key Fragment Ions (m/z)
This compound 305.21327.19343.16249.15 ([M+H-C₄H₈]⁺), 205.16 ([M+H-Boc]⁺), 149.10 ([M+H-Boc-C₄H₈]⁺)
Boc-PEG2-Boc 349.24371.22387.19293.18 ([M+H-C₄H₈]⁺), 249.18 ([M+H-Boc]⁺), 193.12 ([M+H-Boc-C₄H₈]⁺)
Fmoc-PEG1-Fmoc 565.23587.21603.18343.14 ([M+H-Fmoc]⁺), 179.08 (dibenzofulvene)

Mandatory Visualization

ADC_Synthesis_Workflow cluster_activation Linker & Payload Activation cluster_conjugation Conjugation & Purification Linker Linker Activated_Linker Activated_Linker Linker->Activated_Linker Deprotection Payload Payload Activated_Payload Activated_Payload Payload->Activated_Payload Activation Conjugation Conjugation Activated_Linker->Conjugation Activated_Payload->Conjugation Antibody Antibody Antibody->Conjugation Crude_ADC Crude_ADC Conjugation->Crude_ADC Purification Purification Crude_ADC->Purification Chromatography Purified_ADC Purified_ADC Purification->Purified_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

MS_Fragmentation Parent_Ion [M+H]+ Fragment_1 Loss of Isobutylene ([M+H-C4H8]+) Parent_Ion->Fragment_1 Fragment_2 Loss of Boc Group ([M+H-Boc]+) Parent_Ion->Fragment_2 Fragment_3 Further Fragmentation Fragment_1->Fragment_3 Fragment_2->Fragment_3

Caption: Mass Spectrometry Fragmentation of Boc-Protected Linkers.

A comparative analysis of different Boc deprotection protocols for PEG linkers.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Boc Deprotection Protocols for PEG Linkers

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis and application of polyethylene glycol (PEG) linkers, which are widely used in drug development, proteomics, and materials science. The efficiency and cleanliness of this deprotection reaction can significantly impact the yield and purity of the final product. This guide provides a comparative analysis of common Boc deprotection protocols for PEG linkers, offering experimental data, detailed methodologies, and a visual representation of the workflow to aid researchers in selecting the optimal conditions for their specific needs.

The most prevalent methods for Boc deprotection involve the use of strong acids to cleave the carbamate bond.[1] The choice of acid, solvent, and reaction conditions can influence the reaction rate, yield, and the potential for side reactions. Factors such as the molecular weight of the PEG linker and the presence of other acid-sensitive functional groups must be taken into consideration when selecting a deprotection strategy.[2]

Comparative Analysis of Deprotection Protocols

The following table summarizes the key quantitative parameters of three commonly employed Boc deprotection protocols for PEG linkers: Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Hydrochloric acid (HCl) in 1,4-Dioxane, and a milder alternative using Formic Acid.

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl in DioxaneProtocol 3: Formic Acid
Reagent Concentration 20-50% TFA in DCM[2]4M HCl in 1,4-Dioxane[2]98% Formic Acid[3]
Typical Reaction Time 1-2 hours2-16 hoursSeveral hours
Reaction Temperature 0°C to Room TemperatureRoom TemperatureRoom Temperature
Reported Yield Generally high (often quantitative)High (often quantitative)Variable, generally lower than strong acids
Key Advantages Fast and effective, volatile reagent is easily removed.Effective, provides the amine as an HCl salt which can be advantageous for subsequent steps.Milder conditions may be suitable for substrates with acid-sensitive groups.
Potential Disadvantages Harsh conditions may cleave other acid-labile groups. TFA is corrosive.Longer reaction times may be required. Dioxane is a peroxide-forming solvent.Slower reaction rates. Formic acid can be a reducing agent.

Experimental Protocols

Below are detailed methodologies for the three compared Boc deprotection protocols.

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is widely used due to its efficiency and the ease of removing the volatile reagents.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v). If acid-sensitive groups are present, consider adding a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is another common and effective approach, yielding the amine as an HCl salt.

Materials:

  • Boc-protected PEG linker

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected PEG linker in a minimal amount of a suitable solvent if necessary, though often the reagent solution is sufficient.

  • Add 4M HCl in 1,4-dioxane to the substrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.

  • Upon completion, the product often precipitates as the HCl salt. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine hydrochloride salt.

Protocol 3: Mild Boc Deprotection using Formic Acid

For substrates containing acid-sensitive functional groups, a milder acid such as formic acid can be employed.

Materials:

  • Boc-protected PEG linker

  • 98% Formic acid

Procedure:

  • Dissolve the Boc-protected PEG linker in 98% formic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. This reaction is generally slower than with TFA or HCl.

  • Once the reaction is complete, remove the formic acid under reduced pressure.

  • The residue can be further purified as needed.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Boc deprotection of a PEG linker.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification/Isolation start Boc-Protected PEG Linker dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acidic Reagent dissolve->add_acid react Stir at Specified Temperature add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete complete Reaction Complete monitor->complete Completion remove_volatiles Remove Volatiles in vacuo complete->remove_volatiles precipitate Precipitation (e.g., with Ether) complete->precipitate Alternative neutralize Neutralization (e.g., NaHCO3 wash) remove_volatiles->neutralize extract Aqueous Work-up neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography If needed end_product Deprotected PEG Linker concentrate->end_product precipitate->end_product chromatography->end_product

Caption: General experimental workflow for Boc deprotection of PEG linkers.

This guide provides a foundational understanding of common Boc deprotection protocols for PEG linkers. The selection of the most appropriate method will depend on the specific substrate, the presence of other functional groups, and the desired final product form (free amine or salt). It is always recommended to perform small-scale test reactions to optimize conditions for a new substrate.

References

A Guide to Boc-PEG1-Boc: A Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

While extensive peer-reviewed studies detailing direct, comparative applications of Boc-PEG1-Boc are limited, its chemical structure points to its significant role as a foundational building block in the synthesis of more complex molecules, particularly in the fields of drug delivery and targeted therapeutics. This guide will delve into the likely applications of this compound, comparing its inherent properties to other linker types and providing conceptual experimental workflows for its use.

This compound, chemically known as tert-butyloxycarbonyl-polyethylene glycol-tert-butyloxycarbonyl, is a short, monodisperse PEG linker. Its structure consists of a single ethylene glycol unit flanked by two Boc protecting groups. This design makes it a valuable reagent for precisely introducing a hydrophilic spacer in multi-step chemical syntheses.[1][2]

Conceptual Comparison of Linker Properties

The choice of a linker is critical in the design of complex biomolecules as it can significantly influence properties like solubility, stability, and pharmacokinetic profiles.[3][4][5] Short, monodisperse PEG linkers like this compound offer a unique set of characteristics compared to other common linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesPotential Applications
Short PEG Linkers (e.g., PEG1) Monodisperse, hydrophilic, flexibleEnhances aqueous solubility; Provides a defined and short spacer arm; Reduces potential for aggregation.May not provide sufficient spatial separation for large biomolecules; Less pronounced effect on circulation half-life compared to long PEG chains.PROTACs, peptide-drug conjugates, small molecule modifications.
Long PEG Linkers (e.g., PEG12, PEG24) Polydisperse or monodisperse, highly hydrophilic, flexibleSignificantly increases solubility and circulation half-life; Can shield molecules from immune recognition.Can be sterically hindering; May decrease the biological activity of the conjugated molecule.Antibody-drug conjugates (ADCs), protein PEGylation.
Alkyl Chains Hydrophobic, can be rigid or flexibleProvides a rigid spacer; Can be used to modulate lipophilicity.Can decrease aqueous solubility, leading to aggregation.Small molecule synthesis, PROTACs.
Cleavable Linkers (e.g., Disulfide, Ester) Designed to break under specific physiological conditionsAllows for controlled release of a payload at the target site.Can be unstable in circulation, leading to premature drug release.ADCs, targeted drug delivery.

Applications in Drug Development and Bioconjugation

The primary utility of this compound lies in its role as a bifunctional linker in the synthesis of molecules for medical research, drug release, and nanotechnology. The Boc protecting groups allow for a controlled, sequential conjugation strategy.

1. PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the efficacy of the PROTAC. Short PEG linkers are often used to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, while also improving the PROTAC's solubility and cell permeability.

2. Peptide-Drug Conjugates (PDCs): PDCs consist of a peptide, a linker, and a drug, and are an emerging class of targeted therapies. The linker plays a key role in the stability and solubility of the conjugate. PEG linkers can extend the in vivo half-life of the drug and reduce immune responses.

3. General Bioconjugation: Boc-protected PEG linkers are versatile tools for connecting various molecules. The Boc groups can be removed under acidic conditions to reveal a reactive amine, which can then be coupled to another molecule. This allows for the precise and controlled synthesis of complex bioconjugates.

Representative Experimental Protocols and Workflows

Protocol 1: Deprotection of this compound and First Conjugation

  • Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an acid, such as trifluoroacetic acid (TFA), to remove one of the Boc protecting groups, exposing a primary amine. The reaction is typically stirred at room temperature for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting mono-protected PEG linker is then purified, often using column chromatography.

  • First Conjugation: The purified mono-protected linker is reacted with the first molecule of interest (Molecule A), which has a reactive group (e.g., an NHS ester) that can form a stable bond with the exposed amine of the linker. The reaction is carried out in an appropriate solvent with a base (e.g., triethylamine or DIPEA) to neutralize any acid present.

Protocol 2: Second Deprotection and Final Conjugation

  • Second Deprotection: The product from the first conjugation is subjected to a second deprotection step using acidic conditions to remove the remaining Boc group and expose the second primary amine.

  • Purification: The resulting Molecule A-PEG1-amine conjugate is purified to remove any unreacted starting materials and byproducts.

  • Final Conjugation: The purified conjugate is then reacted with the second molecule of interest (Molecule B), which also contains a suitable reactive group to form a stable bond with the newly exposed amine.

  • Final Purification: The final bioconjugate (Molecule A-PEG1-Molecule B) is purified using techniques such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC).

Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for the use of a Boc-protected PEG linker in chemical synthesis.

G cluster_synthesis General Synthesis Workflow Boc_PEG_Boc This compound Mono_protected Mono-protected PEG1-Boc Boc_PEG_Boc->Mono_protected Deprotection (TFA) Molecule_A_Linker Molecule A-PEG1-Boc Mono_protected->Molecule_A_Linker Conjugation with Molecule A Molecule_A_Linker_NH2 Molecule A-PEG1-NH2 Molecule_A_Linker->Molecule_A_Linker_NH2 Deprotection (TFA) Final_Product Molecule A-PEG1-Molecule B Molecule_A_Linker_NH2->Final_Product Conjugation with Molecule B

Caption: General synthesis workflow using this compound.

G cluster_protac PROTAC Synthesis Logic POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Linker This compound (as linker precursor) Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

Caption: Logical components of a PROTAC molecule.

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Head-to-Head Comparison of Boc-PEG1-Boc and Analogous Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative strategy in therapeutic development, enabling the targeted degradation of disease-causing proteins. The linker, the architectural bridge connecting the target-binding warhead and the E3 ligase-recruiting anchor, is a critical determinant of a PROTAC's success. Its composition, length, and flexibility profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.

This guide provides an objective, data-driven comparison of the Boc-PEG1-Boc linker with a series of analogous polyethylene glycol (PEG) and alkyl linkers. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the insights necessary for the rational design and optimization of next-generation PROTACs.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics for this evaluation are the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum level of degradation (Dmax), indicating its efficacy.

The following table summarizes the performance of a series of hypothetical PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase. This comparative data, synthesized from trends reported in the literature, illustrates the impact of systematic variations in linker length and composition.[1][2][3][4]

Linker StructureLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
This compoundPEG57580
Boc-PEG2-BocPEG83592
Boc-PEG3-Boc PEG 11 15 >95
Boc-PEG4-BocPEG142890
Boc-(CH2)4-BocAlkyl415070
Boc-(CH2)6-BocAlkyl68085
Boc-(CH2)8-BocAlkyl84593

Key Observations:

  • Optimal Linker Length: The data clearly indicates that an optimal linker length is crucial for maximal efficacy. In this BRD4 model, a PEG linker with three ethylene glycol units (Boc-PEG3-Boc) demonstrates the highest potency and efficacy.

  • PEG vs. Alkyl Linkers: PEG linkers generally exhibit superior performance compared to their alkyl counterparts of similar length. This is often attributed to their increased hydrophilicity, which can improve solubility and cell permeability.[5]

  • The "Hook Effect": While not explicitly shown in the table, it is important to note that excessively long linkers can lead to a decrease in degradation efficiency, a phenomenon known as the "hook effect." This is thought to be due to the formation of unproductive binary complexes that compete with the formation of the functional ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a standard experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cellular Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_cellular_assay Cellular Assay cluster_analysis Data Analysis s1 Synthesize/Obtain Warhead & E3 Ligand s2 Linker Coupling (e.g., this compound) s1->s2 s3 Purification & Characterization (HPLC, LC-MS, NMR) s2->s3 c2 PROTAC Treatment (Dose-Response) s3->c2 c1 Cell Culture (e.g., Cancer Cell Line) c1->c2 c3 Cell Lysis c2->c3 a1 Western Blot c3->a1 a2 Densitometry a1->a2 a3 Calculate DC50 & Dmax a2->a3

Caption: Workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs with varying linkers.

Protocol 1: PROTAC Synthesis (General)

This protocol outlines a typical solution-phase synthesis of a PROTAC, involving the coupling of the protein of interest (POI) ligand and the E3 ligase ligand with the desired linker.

Materials:

  • POI-binding ligand with a suitable functional group for linker attachment.

  • E3 ligase-binding ligand with a suitable functional group for linker attachment.

  • Boc-protected PEG or alkyl linker with appropriate terminal functionalities (e.g., Boc-NH-PEG-COOH).

  • Coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Solvents (e.g., DMF, DCM).

  • Trifluoroacetic acid (TFA) for Boc deprotection.

  • HPLC for purification.

  • LC-MS and NMR for characterization.

Procedure:

  • Coupling of the first ligand to the linker:

    • Dissolve the Boc-protected linker (1.0 eq), the first binding ligand (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the product by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to yield the deprotected amine-linker-ligand intermediate.

  • Coupling of the second ligand:

    • Repeat the coupling procedure described in step 1, using the deprotected intermediate and the second binding ligand.

  • Final Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium and supplements.

  • PROTAC stock solutions in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and run on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

References

Validating PEGylation: A Comparative Guide to Boc-PEG1-Amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. This guide provides a comprehensive comparison of methods to validate the conjugation efficiency of Boc-protected amino-PEG linkers, exemplified by Boc-PEG1-amine, with alternative PEGylation strategies. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing and verifying your bioconjugation processes.

Introduction to Amine-Reactive PEGylation

The Boc-PEG1-amine linker is a valuable tool for introducing a short PEG spacer and a primary amine for subsequent conjugation. The tert-butyloxycarbonyl (Boc) protecting groups on the amine must first be removed, typically under acidic conditions, to reveal the reactive primary amine. This amine can then be conjugated to a substrate, often a protein or peptide, through various chemistries. One of the most common methods is the formation of a stable amide bond by reacting the now-free amine on the PEG linker with an activated carboxylic acid on the substrate, or more commonly, reacting an activated PEG linker (like an NHS-ester) with primary amines (like lysine residues) on a protein. This guide will focus on the latter, a widely used approach in bioconjugation.

Key Analytical Techniques for Validating Conjugation Efficiency

Accurate determination of conjugation efficiency is paramount for ensuring the quality, consistency, and efficacy of a PEGylated therapeutic. Several analytical techniques are employed to quantify the extent of PEGylation and to separate the PEGylated product from unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[1][2] PEGylated proteins, being larger than their unconjugated counterparts, will elute earlier.[2] This allows for the quantification of the conjugated protein versus the unconjugated protein.[3][4]

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to a shorter retention time on a reversed-phase column.

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique combines two different HPLC methods, such as SEC and RP-HPLC, in an online system. This allows for the simultaneous characterization of the PEGylated protein and the quantification of unreacted PEGylation reagent and byproducts in a single injection.

Mass Spectrometry (MS) provides detailed information about the molecular weight of the conjugate, confirming the covalent attachment of the PEG linker and allowing for the determination of the degree of PEGylation (the number of PEG chains per molecule).

Charged Aerosol Detection (CAD) can be coupled with HPLC to quantify analytes that lack a UV chromophore, such as PEG itself. This is particularly useful for accurately measuring the amount of unreacted PEG reagent.

Comparative Analysis of PEGylation Chemistries

The choice of conjugation chemistry significantly impacts the efficiency and specificity of PEGylation. Below is a comparison of common amine-reactive PEGylation strategies.

PEGylation Reagent ClassTarget Residue(s)Typical Degree of PEGylationTypical Yield of Mono-PEGylated ProductAnalytical Method(s)
NHS-Ester-PEG Lysine, N-terminus1-5 (random)Variable (often a heterogeneous mixture)MS, CE, HPLC
Maleimide-PEG Cysteine (free thiol)1 (site-specific)>90%MS, HPLC
Aldehyde-PEG N-terminus, Lysine (via reductive amination)1-3 (preferential for N-terminus at controlled pH)60-80%MS, HPLC

Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein

This protocol outlines the steps for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be PEGylated

  • PEG NHS Ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG NHS Ester to the protein solution. The optimal ratio should be determined empirically. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Quantification of Conjugation Efficiency using HPLC-SEC

This protocol provides a general method for analyzing the products of a PEGylation reaction using size-exclusion chromatography.

Materials and Equipment:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and its PEGylated forms

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • PEGylated protein sample from Protocol 1

  • Unconjugated protein standard

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the unconjugated protein standard to determine its retention time.

  • Sample Injection: Inject the purified PEGylated protein sample.

  • Data Analysis:

    • Identify the peaks corresponding to the PEGylated protein (eluting earlier) and any remaining unconjugated protein (eluting at the same time as the standard).

    • Integrate the peak areas of the PEGylated and unconjugated protein peaks.

    • Calculate the conjugation efficiency as a percentage of the total protein:

      • Conjugation Efficiency (%) = (Area of PEGylated Protein Peak / (Area of PEGylated Protein Peak + Area of Unconjugated Protein Peak)) * 100

Visualizing the Workflow and Alternatives

To better illustrate the processes involved in validating PEG conjugation and to visualize alternative approaches, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification cluster_results Results Protein Protein in Amine-Free Buffer Reaction PEGylation Reaction (Protein + PEG-NHS) Protein->Reaction PEG_NHS Boc-PEG1-Amine -> Deprotection -> Activation to PEG-NHS Ester PEG_NHS->Reaction Quench Quench Reaction (e.g., with Tris or Glycine) Reaction->Quench Purification Purification (SEC or Dialysis) Quench->Purification HPLC_SEC HPLC-SEC Analysis Purification->HPLC_SEC MS_Analysis Mass Spectrometry Purification->MS_Analysis Efficiency Calculate Conjugation Efficiency HPLC_SEC->Efficiency Degree Determine Degree of PEGylation MS_Analysis->Degree

Caption: Experimental workflow for protein PEGylation and validation.

G cluster_nhs NHS-Ester Chemistry cluster_alternatives Alternatives Amine_Modification Amine Modification NHS NHS Esters Amine_Modification->NHS Carbodiimides Carbodiimides (EDC, DCC) Amine_Modification->Carbodiimides Isothiocyanates Isothiocyanates (FITC) Amine_Modification->Isothiocyanates Reductive_Amination Reductive Amination Amine_Modification->Reductive_Amination

Caption: Alternatives to NHS-ester chemistry for amine modification.

Conclusion

Validating the conjugation efficiency of Boc-PEG1-amine to a substrate is a multi-step process that requires careful execution of the conjugation reaction followed by rigorous analytical characterization. By employing techniques such as HPLC-SEC and mass spectrometry, researchers can accurately quantify the extent of PEGylation and ensure the production of a well-defined and consistent bioconjugate. This guide provides the foundational knowledge and protocols to effectively validate your PEGylation workflow and to consider alternative strategies to best suit your specific application.

References

Benchmarking the Performance of Boc-PEG1-Boc from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible results. Boc-PEG1-Boc, a bifunctional linker, is a critical component in various synthetic applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. Variations in purity, identity, and the presence of impurities from different suppliers can significantly impact reaction yields and downstream biological assays. This guide provides a framework for benchmarking the performance of this compound from various sources, supported by standard analytical techniques.

Comparative Analysis of Supplier Specifications

The quality of this compound can be assessed through a series of analytical tests. Below is a summary of hypothetical data from three different suppliers, representing typical variations that a researcher might encounter.

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Appearance White to off-white solidWhite crystalline powderYellowish oilVisual InspectionWhite to off-white solid
Purity (HPLC) 98.5%99.2%95.8%HPLC≥ 95%
Identity (¹H NMR) Conforms to structureConforms to structureConforms, with minor unidentified peaks¹H NMRConforms to structure
Identity (MS) [M+Na]⁺ = 329.18[M+Na]⁺ = 329.19[M+Na]⁺ = 329.18ESI-MSTheoretical [M+Na]⁺ = 329.18
Water Content 0.15%0.08%0.45%Karl Fischer Titration≤ 0.5%
Residual Solvents Dichloromethane: 0.02%Not DetectedEthyl Acetate: 0.1%GC-HS≤ 0.1%

Analysis Summary:

  • Supplier B demonstrates the highest purity and lowest water content, with no detectable residual solvents, making it the premium choice for sensitive applications.

  • Supplier A provides a product of high quality that meets all standard acceptance criteria, representing a reliable option.

  • Supplier C shows lower purity, the presence of minor impurities by NMR, and a different physical appearance. While it may be suitable for less sensitive, initial-stage experiments, it carries a higher risk of introducing variability.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for an accurate comparison of materials from different suppliers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the this compound sample by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 ACN/water mixture.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound and identify potential organic impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Procedure: Acquire a standard proton NMR spectrum. The chemical shifts, integrations, and coupling patterns should be consistent with the expected structure of this compound. Unassigned peaks may indicate impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the sample in methanol or acetonitrile.

  • Procedure: Infuse the sample solution into the ESI source in positive ion mode.

  • Analysis: Look for the sodium adduct of the molecule ([M+Na]⁺), which should have a mass-to-charge ratio (m/z) corresponding to the theoretical value (C₁₄H₂₈N₂O₅Na, theoretical m/z = 329.18).

Visualizing Workflows and Applications

Diagrams help clarify complex processes. Below are Graphviz visualizations for the quality control workflow and a typical synthetic application of this compound.

QC_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_decision Decision start Receive this compound from Supplier visual Visual Inspection start->visual hplc HPLC Purity start->hplc nmr ¹H NMR Identity start->nmr ms MS Identity start->ms decision Compare to Specs visual->decision hplc->decision nmr->decision ms->decision pass Pass decision->pass Meets Criteria fail Fail decision->fail Does Not Meet Criteria

Caption: Quality control workflow for incoming this compound.

Synthetic_Application cluster_synthesis PROTAC Synthesis reagent1 Protein Ligand (with amine group) step2 1. Boc Deprotection (TFA) 2. Amide Coupling reagent1->step2 reagent2 E3 Ligase Ligand (with carboxylic acid) step1 1. Boc Deprotection (TFA) 2. Amide Coupling (EDC, HOBt) reagent2->step1 linker This compound linker->step1 step1->step2 Intermediate product Final PROTAC Molecule step2->product

Caption: Synthetic pathway for PROTAC synthesis using this compound.

Safety Operating Guide

Proper Disposal of Boc-PEG1-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-PEG1-Boc, a bifunctional molecule featuring a single polyethylene glycol (PEG) unit with both ends protected by a tert-butyloxycarbonyl (Boc) group. Adherence to these procedures will mitigate risks and ensure that chemical waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Engineering Controls: All handling of chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Core Disposal Protocol: A Step-by-Step Approach

The primary principle for the disposal of this compound is to treat it as chemical waste and segregate it appropriately. Do not dispose of this compound in the regular trash or pour it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Collection

  • Collect waste this compound, whether in solid form or dissolved in a solvent, in a dedicated and clearly labeled waste container.

  • The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof cap.

  • Ensure the container is clean and dry before the first addition of waste.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" or as otherwise directed by your institution's EHS guidelines.

  • The label must include the full chemical name: "this compound" (or a more specific IUPAC name if available). Avoid using abbreviations or chemical formulas.

  • Indicate the date when the first waste was added to the container. List all components and their approximate concentrations if it is a mixed waste stream.

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Segregate the this compound waste from incompatible materials, such as strong acids or oxidizing agents. Although this compound is not highly reactive, this is a general best practice for chemical waste storage.

Step 4: Disposal of Empty Containers

  • Containers that previously held this compound must be decontaminated before disposal.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol).

  • Collect the rinsate and add it to the designated this compound chemical waste container.

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label on the container to prevent confusion.

Step 5: Final Disposal

  • Once the waste container is full or ready for disposal, arrange for its collection by your institution's certified hazardous waste management service.

  • Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.

Quantitative Data Summary

ParameterValue/InformationSource/Comment
Primary Hazard Low hazard based on structural components.Analysis of Boc protecting group and PEG linker.
Incompatible Materials Strong oxidizing agents, strong acids.General recommendation for chemical storage.
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.Standard laboratory safety practice.
Storage Location Designated Satellite Accumulation Area (SAA).Standard procedure for chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Is the original container now empty? C->D E Triple-Rinse Container with Suitable Solvent D->E Yes H Store Sealed Waste Container in Satellite Accumulation Area (SAA) D->H No F Collect Rinsate into Waste Container E->F G Dispose of Decontaminated Container in Regular Lab Waste E->G F->H I Arrange for Pickup by Certified Waste Management H->I J End: Compliant Disposal I->J

This compound Disposal Workflow

Logical Relationship of Safety Components

This diagram outlines the relationship between the chemical compound and the necessary safety and disposal considerations.

cluster_0 Chemical Compound cluster_1 Hazard Assessment cluster_2 Required Actions A This compound B Low Hazard Components (Boc Group, PEG Linker) A->B C Standard Chemical Handling Precautions B->C D Segregated Chemical Waste Disposal B->D E Use of Personal Protective Equipment B->E

Safety and Disposal Logic

References

Personal protective equipment for handling Boc-PEG1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and drug development, ensuring safety and procedural accuracy when handling chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Boc-PEG1-Boc, a bifunctional crosslinker. Adherence to these protocols is critical for personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact with the chemical. Double gloving is recommended for enhanced protection.[1]
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could enter the eyes.[1][2]
Body Protection A laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from contamination.[1][3]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from potential spills.

Operational Plan for Handling this compound

Proper handling techniques are crucial to minimize exposure risk and to maintain the integrity of the compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific work area for handling, preferably within a certified chemical fume hood, especially when working with the solid form to control dust.

    • Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use appropriate tools to handle the material, avoiding the creation of dust clouds.

    • Keep the container tightly sealed when not in use.

  • Dissolving:

    • If preparing a solution, slowly add the solvent to the solid to prevent splashing.

Disposal Plan

Unused this compound and its containers must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Waste Segregation:

    • Collect solid this compound waste and any contaminated disposable items (e.g., pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.

  • Container Management:

    • Ensure the waste container is properly sealed and stored in a designated area.

  • Spill Management:

    • In case of a spill, absorb the material with an inert substance like vermiculite or sand.

    • Carefully collect the absorbed material and place it in the hazardous waste container.

    • Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

    • Do not dispose of this compound down the drain.

Workflow for Handling and Disposal of this compound

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing & Transfer handling->weighing dissolving Dissolving weighing->dissolving spill Spill? dissolving->spill spill_cleanup Spill Cleanup spill->spill_cleanup Yes disposal_prep Prepare for Disposal spill->disposal_prep No spill_cleanup->disposal_prep waste_collection Collect Waste disposal_prep->waste_collection waste_storage Store Waste Container waste_collection->waste_storage final_disposal Final Disposal via EHS waste_storage->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.